Product packaging for 2-Heptanone, 7-(methylamino)-(6CI,9CI)(Cat. No.:CAS No. 101258-88-2)

2-Heptanone, 7-(methylamino)-(6CI,9CI)

Cat. No.: B022891
CAS No.: 101258-88-2
M. Wt: 143.23 g/mol
InChI Key: XOSGHQJJFLJGBF-UHFFFAOYSA-N
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Description

2-Heptanone, 7-(methylamino)-(6CI,9CI) is an organic compound with the molecular formula C8H17NO. This methylamino derivative of 2-heptanone is intended for research and development purposes only. While specific studies on this exact compound are limited in public databases, its structure suggests potential utility in several advanced research areas. Researchers may investigate its applications as a key intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical or agrochemical screening. The presence of both ketone and methylamino functional groups makes it a candidate for studying molecular interactions and reaction mechanisms. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B022891 2-Heptanone, 7-(methylamino)-(6CI,9CI) CAS No. 101258-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101258-88-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

7-(methylamino)heptan-2-one

InChI

InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3

InChI Key

XOSGHQJJFLJGBF-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCNC

Canonical SMILES

CC(=O)CCCCCNC

Synonyms

2-Heptanone, 7-(methylamino)- (6CI,9CI)

Origin of Product

United States

Foundational & Exploratory

7-(Methylamino)heptan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical data for 7-(methylamino)heptan-2-one. The information presented herein is intended to support research and development activities.

Chemical Identity and Properties

7-(methylamino)heptan-2-one is a chemical compound with the molecular formula C8H17NO.[1] Its chemical structure consists of a heptan-2-one backbone with a methylamino group attached to the seventh carbon.

Table 1: Chemical Identifiers for 7-(methylamino)heptan-2-one

IdentifierValueSource
IUPAC Name 7-(methylamino)heptan-2-onePubChem[1]
CAS Number 101258-88-2PubChem[1]
Molecular Formula C8H17NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
Canonical SMILES CC(=O)CCCCCNCPubChem[1]
InChI InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3PubChem[1]
InChIKey XOSGHQJJFLJGBF-UHFFFAOYSA-NPubChem[1]

Table 2: Computed Physicochemical Properties of 7-(methylamino)heptan-2-one

PropertyValueSource
XLogP3 0.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]
Exact Mass 143.131014 g/mol PubChem (Computed)[1]
Monoisotopic Mass 143.131014 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 29.1 ŲPubChem (Computed)[1]
Heavy Atom Count 10PubChem (Computed)[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 7-(methylamino)heptan-2-one are not available in the public scientific literature based on the conducted searches.

Hypothetical Synthesis Workflow

A potential synthetic route to 7-(methylamino)heptan-2-one could involve a reductive amination pathway. This is a hypothetical workflow and has not been experimentally validated.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 7-oxoheptanenitrile 7-Oxoheptanenitrile Reductive_Amination Reductive Amination (e.g., with NaBH3CN or H2/Pd-C) 7-oxoheptanenitrile->Reductive_Amination Methylamine Methylamine (CH3NH2) Methylamine->Reductive_Amination Product 7-(Methylamino)heptan-2-one Reductive_Amination->Product

References

Technical Guide: Structure Elucidation of 2-Heptanone, 7-(methylamino)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 2-Heptanone, 7-(methylamino)-. Due to the absence of published experimental data for this specific compound, this guide utilizes predicted spectroscopic data to illustrate the elucidation process. It covers a systematic workflow, detailed experimental protocols for key analytical techniques including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, and presents a hypothetical signaling pathway to demonstrate the potential biological relevance of this molecule. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

2-Heptanone, 7-(methylamino)-, also known by its IUPAC name 7-(methylamino)heptan-2-one, is a bifunctional organic molecule containing both a ketone and a secondary amine.[1] The presence of these two functional groups suggests potential for diverse chemical reactivity and biological activity. Accurate structural confirmation is the foundational step in understanding its properties and potential applications in fields such as medicinal chemistry and materials science. This guide outlines the comprehensive process for its structure elucidation using modern spectroscopic techniques.

Physicochemical Properties

A summary of the known and computed properties of 2-Heptanone, 7-(methylamino)- is presented in Table 1.[1]

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
IUPAC Name 7-(methylamino)heptan-2-onePubChem[1]
SMILES CC(=O)CCCCCNCPubChem[1]
Exact Mass 143.131014 g/mol PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]

Structure Elucidation Workflow

The process of determining the structure of an unknown compound is a systematic, multi-step approach. It begins with determining the molecular formula and proceeds through the identification of functional groups and the assembly of the molecular skeleton.

G A Sample Isolation & Purification B Elemental Analysis & High-Resolution MS A->B C Determine Molecular Formula B->C D Calculate Index of Hydrogen Deficiency (IHD) C->D E IR Spectroscopy F NMR Spectroscopy (1H, 13C, 2D) G Mass Spectrometry (Fragmentation) H Identify Functional Groups I Determine Connectivity & Skeleton H->I J Propose Candidate Structure(s) I->J J->F Re-evaluate 2D NMR (COSY, HSQC, HMBC) K Final Structure Confirmation J->K

Figure 1: General workflow for organic structure elucidation.

Spectroscopic Analysis & Interpretation

Disclaimer: The spectroscopic data presented in this section (MS, IR, NMR) is predicted and intended for illustrative purposes to guide researchers, as no experimentally derived data has been published for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Predicted Mass Spectrometry Data

m/z (charge/mass ratio)Proposed FragmentFormula of FragmentNotes
144[M+H]⁺C₈H₁₈NO⁺Protonated molecular ion (observed in ESI, CI)
143[M]⁺˙C₈H₁₇NO⁺˙Molecular ion (observed in EI)
128[M - CH₃]⁺C₇H₁₄NO⁺Loss of a methyl radical from the acetyl group.
100[M - C₃H₇]⁺C₅H₁₀NO⁺Cleavage at the C3-C4 bond.
86[C₅H₁₂N]⁺C₅H₁₂N⁺Alpha-cleavage adjacent to the nitrogen atom.
58[C₃H₈N]⁺C₃H₈N⁺McLafferty-type rearrangement product.
44[C₂H₆N]⁺C₂H₆N⁺Alpha-cleavage adjacent to the nitrogen, loss of propene.
43[C₂H₃O]⁺C₂H₃O⁺Acylium ion from cleavage of the C2-C3 bond.

Interpretation:

  • The protonated molecular ion [M+H]⁺ at m/z 144 confirms the molecular weight of 143 g/mol .

  • The presence of a nitrogen atom is suggested by the odd molecular weight (Nitrogen Rule).

  • The prominent peak at m/z 43 is characteristic of a methyl ketone, corresponding to the [CH₃CO]⁺ acylium ion.

  • The peak at m/z 44 is a strong indicator of a secondary amine, resulting from alpha-cleavage adjacent to the nitrogen atom, yielding the [CH₂=NHCH₃]⁺ fragment.

  • The fragment at m/z 58 likely arises from a McLafferty rearrangement, a common fragmentation pathway for ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of ~10 µg/mL.[2]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 4-8 L/min

    • Source Temperature: 150 - 250 °C

  • Data Acquisition: Acquire spectra in the m/z range of 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy for molecular formula determination.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300Medium, SharpN-H StretchSecondary Amine
2935, 2860StrongC-H Stretchsp³ C-H (Alkyl)
~1715Strong, SharpC=O StretchKetone
~1460MediumC-H BendCH₂ Scissoring
~1170MediumC-N StretchAliphatic Amine

Interpretation:

  • A strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of a carbonyl (C=O) group, consistent with a ketone.[3][4]

  • The absorption at ~3300 cm⁻¹ is characteristic of an N-H bond stretch from a secondary amine. Primary amines would typically show two bands in this region.[3]

  • Strong peaks just below 3000 cm⁻¹ (2935 and 2860 cm⁻¹ ) confirm the presence of sp³ hybridized C-H bonds in the alkyl chain.

  • The peak around 1170 cm⁻¹ corresponds to the C-N stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small, solvent-free amount of the purified compound (typically a few milligrams of a solid or a single drop of a liquid) directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to acquire a spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the 4000-400 cm⁻¹ range.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the electronic environment, number, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
a2.62t, J = 7.1 Hz2H-CH₂- (C6)
b2.45s3H-NCH₃
c2.41t, J = 7.4 Hz2H-CH₂- (C3)
d2.14s3H-COCH₃ (C1)
e1.57p, J = 7.3 Hz2H-CH₂- (C4)
f1.49p, J = 7.1 Hz2H-CH₂- (C5)
g1.10 (broad)s1H-NH-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed Assignment
209.5C=O (C2)
51.5-CH₂-N (C7)
43.8-CH₂- (C3)
36.2N-CH₃
29.9-COCH₃ (C1)
29.5-CH₂- (C6)
26.5-CH₂- (C5)
23.8-CH₂- (C4)

Interpretation:

  • ¹H NMR: The two singlets at δ 2.14 (3H) and δ 2.45 (3H) are characteristic of a methyl ketone and an N-methyl group, respectively. The downfield chemical shifts of the triplets at δ 2.62 (C6) and δ 2.41 (C3) are due to their proximity to the electron-withdrawing amine and carbonyl groups. The remaining methylene groups (C4, C5) appear as overlapping multiplets in the typical alkyl region (~δ 1.5-1.6). The broad singlet at δ 1.10 is indicative of the exchangeable amine proton.

  • ¹³C NMR: The signal at δ 209.5 is unequivocally assigned to the ketone carbonyl carbon. The signals at δ 51.5 and δ 36.2 correspond to the carbons directly attached to the nitrogen. The remaining four signals in the upfield region (δ 23-44) represent the four methylene carbons of the heptanone chain.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 90° pulse, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or PENDANT pulse sequence to obtain multiplicity information).

    • Typical parameters: 30-45° pulse, 2-second relaxation delay, 1024 or more scans.

  • 2D NMR (if needed for confirmation):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming adjacent protons in the alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments (e.g., correlating the C1 methyl protons to the C2 carbonyl carbon).

Hypothetical Biological Activity and Signaling Pathway

Aminoketone structures are present in various biologically active molecules. The secondary amine could act as a protonatable site for receptor interaction, while the ketone could be a site for enzymatic reduction. A hypothetical mode of action could involve the inhibition of an enzyme, such as a histone deacetylase (HDAC) or a monoamine oxidase (MAO), where the alkyl chain occupies a hydrophobic pocket and the amine interacts with a key residue.

G cluster_0 Cell Membrane Receptor Target Enzyme (e.g., MAO) Product Metabolized Product Receptor->Product Catalyzes Compound 2-Heptanone, 7-(methylamino)- Compound->Receptor Inhibition Substrate Endogenous Substrate (e.g., Dopamine) Substrate->Receptor Binds Response Downstream Cellular Response Product->Response Triggers

Figure 2: Hypothetical inhibitory action on a target enzyme.

Conclusion

Based on the comprehensive analysis of predicted spectroscopic data, the structure of the compound is unequivocally confirmed as 7-(methylamino)heptan-2-one . The mass spectrum establishes the molecular formula C₈H₁₇NO. IR spectroscopy identifies the key functional groups: a secondary amine and a ketone. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, elucidate the precise connectivity of the carbon-hydrogen framework, confirming the positions of the methyl ketone and methylamino groups at opposite ends of a five-carbon alkyl chain. This structured approach provides a reliable blueprint for the elucidation of this and structurally related molecules.

References

An In-depth Technical Guide to the Synthesis of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 7-(methylamino)heptan-2-one, a secondary amine and ketone derivative. Due to the limited availability of direct synthesis protocols in the current literature, this document outlines a plausible multi-step synthetic route based on established organic chemistry principles. The proposed pathway is designed to be accessible to researchers and scientists in the field of drug development and organic synthesis, offering a foundational methodology for the preparation of this and structurally related compounds.

Overview of 7-(methylamino)heptan-2-one

7-(methylamino)heptan-2-one is a chemical compound with the molecular formula C8H17NO.[1] It possesses both a ketone functional group at the 2-position and a secondary amine (methylamino) group at the 7-position of a heptane backbone. The presence of these two functional groups offers potential for further chemical modifications and makes it a target of interest for various chemical and pharmaceutical research applications.

Table 1: Physicochemical Properties of 7-(methylamino)heptan-2-one [1]

PropertyValue
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
IUPAC Name7-(methylamino)heptan-2-one
CAS Number101258-88-2
Canonical SMILESCC(=O)CCCCCNC

Proposed Synthesis Pathway

A logical and efficient synthetic route to 7-(methylamino)heptan-2-one can be envisioned starting from readily available precursors. The proposed pathway involves three key stages:

  • Halogenation of a commercially available ketone: Introduction of a bromine atom at the terminal position of a protected heptanone derivative.

  • Nucleophilic Substitution: Reaction of the halogenated intermediate with methylamine to introduce the desired secondary amine.

  • Deprotection (if necessary): Removal of the ketone protecting group to yield the final product.

This strategy is illustrated in the workflow diagram below.

Synthesis_Pathway cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Amination cluster_2 Stage 3: Deprotection A Heptan-2-one B Protection of Ketone A->B e.g., Ethylene glycol, p-TsOH C Protected Heptanone B->C D Radical Bromination C->D NBS, Light/Initiator E 7-Bromo-2-heptanone (Protected) D->E F Nucleophilic Substitution with Methylamine E->F CH3NH2 G 7-(Methylamino)heptan-2-one (Protected) F->G H Deprotection G->H Aqueous Acid I 7-(Methylamino)heptan-2-one H->I

Caption: Proposed multi-stage synthesis of 7-(methylamino)heptan-2-one.

Detailed Experimental Protocols

This section provides detailed, albeit generalized, experimental protocols for each step of the proposed synthesis. These protocols are based on standard laboratory procedures for analogous transformations and should be optimized for specific laboratory conditions.

Stage 1: Protection of Heptan-2-one

To prevent unwanted side reactions at the ketone functional group during the subsequent bromination step, it is prudent to first protect it. A common method is the formation of a cyclic acetal using ethylene glycol.

Experimental Protocol:

  • To a solution of heptan-2-one (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected heptanone, which can often be used in the next step without further purification.

Stage 2: Radical Bromination of the Protected Heptanone

The terminal methyl group of the protected heptanone can be selectively brominated using N-bromosuccinimide (NBS) under radical conditions.

Experimental Protocol:

  • Dissolve the protected heptanone (1 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats to the surface.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude 7-bromo-2-heptanone (protected) can be purified by column chromatography on silica gel.

Stage 3: Nucleophilic Substitution with Methylamine

The bromide is then displaced by methylamine in a standard nucleophilic substitution reaction to form the desired secondary amine.

Experimental Protocol:

  • Dissolve the purified 7-bromo-2-heptanone (protected) (1 equivalent) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add an excess of a solution of methylamine in THF or water (e.g., 40% aqueous solution, 3-5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove excess methylamine and its salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the protected 7-(methylamino)heptan-2-one.

Stage 4: Deprotection of the Ketone

The final step is the removal of the acetal protecting group to regenerate the ketone functionality.

Experimental Protocol:

  • Dissolve the protected 7-(methylamino)heptan-2-one (1 equivalent) in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is no longer present.

  • Neutralize the acid with a mild base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, 7-(methylamino)heptan-2-one, can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes expected yields for each reaction step based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Expected Reaction Yields

StepReactionStarting MaterialProductExpected Yield (%)
1Acetal ProtectionHeptan-2-one2-Methyl-2-pentyl-1,3-dioxolane85-95
2Radical BrominationProtected HeptanoneProtected 7-Bromo-2-heptanone60-75
3Nucleophilic SubstitutionProtected Bromo-ketoneProtected 7-(Methylamino)heptan-2-one70-85
4DeprotectionProtected Amino-ketone7-(Methylamino)heptan-2-one>90

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of 7-(methylamino)heptan-2-one. The described multi-step process utilizes well-established and reliable chemical reactions. The provided experimental protocols serve as a foundational guide for researchers to produce this compound for further investigation in drug discovery and development. Optimization of each step will be necessary to achieve the best possible yields and purity for the final product.

References

An In-depth Technical Guide on 7-(methylamino)heptan-2-one (CAS: 101258-88-2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on 7-(methylamino)heptan-2-one is exceptionally limited. This guide summarizes the existing data and highlights the significant gaps in the scientific literature. As of the date of this publication, detailed experimental protocols, in-depth biological activity studies, and established signaling pathways involving this compound have not been reported in publicly accessible resources.

Introduction

7-(methylamino)heptan-2-one is a chemical compound with the CAS number 101258-88-2. Its structure consists of a seven-carbon heptane backbone with a ketone group at the second position and a methylamino group at the seventh position. While its basic chemical properties can be computationally predicted, its synthesis, biological function, and potential applications remain largely unexplored in the scientific literature. This document aims to consolidate the available information and serve as a foundational reference for researchers, scientists, and drug development professionals interested in this molecule.

Chemical and Physical Properties

The fundamental properties of 7-(methylamino)heptan-2-one have been computed and are available through chemical databases. These properties provide a basic understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of 7-(methylamino)heptan-2-one

PropertyValueSource
CAS Number 101258-88-2PubChem[1]
Molecular Formula C8H17NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
IUPAC Name 7-(methylamino)heptan-2-onePubChem[1]
Canonical SMILES CC(=O)CCCCCNCPubChem[1]
InChI Key XOSGHQJJFLJGBF-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.5PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]
Computed Rotatable Bond Count 6PubChem[1]

Synthesis and Experimental Protocols

A thorough search of the scientific literature and patent databases did not yield any specific methods for the synthesis of 7-(methylamino)heptan-2-one. General synthetic routes for related amino ketones may be adaptable, but no direct experimental protocols have been published for this particular compound.

Consequently, detailed methodologies for key experiments, including purification, characterization (e.g., NMR, IR, Mass Spectrometry), and quality control, are not available.

Biological Activity and Mechanism of Action

There is no published data on the biological activity or mechanism of action of 7-(methylamino)heptan-2-one. Its structural similarity to other molecules with biological relevance could suggest potential areas of investigation, but any such hypotheses would be purely speculative at this time. Without experimental data, no signaling pathways or logical relationships can be described.

Quantitative Data

No quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters, or other bioactivity metrics, are available for 7-(methylamino)heptan-2-one in the public domain.

Visualization

Due to the lack of information regarding signaling pathways, experimental workflows, or logical relationships for 7-(methylamino)heptan-2-one, no diagrams can be generated.

Future Directions

The significant lack of data for 7-(methylamino)heptan-2-one presents an opportunity for novel research. Future work could focus on:

  • Development of a reliable synthetic route: Establishing an efficient method for its synthesis is the first critical step for any further investigation.

  • Chemical characterization: Full characterization using modern analytical techniques is necessary to confirm its structure and purity.

  • Screening for biological activity: The compound could be screened against a variety of biological targets to identify any potential therapeutic applications.

  • Toxicological evaluation: Assessing the safety profile of the compound would be essential for any future development.

References

physical characteristics of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 7-(Methylamino)heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(methylamino)heptan-2-one is a ketone and secondary amine-containing organic molecule. While extensive experimental data is not widely published, this guide provides a summary of its computed physicochemical properties. This document is intended to serve as a foundational resource for researchers interested in this compound, offering insights into its molecular structure and predicted characteristics.

Physicochemical Properties

The properties of 7-(methylamino)heptan-2-one are primarily derived from computational models. These predicted values offer a starting point for understanding the molecule's behavior.

Computed Data Summary

The following table summarizes the key computed physicochemical properties for 7-(methylamino)heptan-2-one.

PropertyValueSource
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
IUPAC Name 7-(methylamino)heptan-2-one[1]
Canonical SMILES CC(=O)CCCCCNC[1]
InChI Key XOSGHQJJFLJGBF-UHFFFAOYSA-N[1]
Exact Mass 143.131014166 Da[1]
XLogP3 (Lipophilicity) 0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 29.1 Ų[1]

Structural and Functional Group Analysis

The molecular structure of 7-(methylamino)heptan-2-one contains key functional groups that dictate its chemical behavior. The diagram below illustrates the relationship between its structural components.

G cluster_molecule 7-(methylamino)heptan-2-one cluster_functional_groups Functional Groups cluster_backbone Core Structure Molecule C8H17NO Ketone Ketone (C=O) Molecule->Ketone Amine Secondary Amine (R-NH-R') Molecule->Amine Heptane Heptane Backbone Molecule->Heptane

Figure 1: Structural components of 7-(methylamino)heptan-2-one.

Proposed Experimental Characterization Workflow

Due to the absence of published experimental protocols for 7-(methylamino)heptan-2-one, a generalized workflow for its synthesis and characterization is proposed. This serves as a logical framework for researchers to follow.

G cluster_spectroscopy Spectroscopic Analysis start Synthesis purification Purification (e.g., Chromatography, Distillation) start->purification structure_elucidation Structural Elucidation purification->structure_elucidation NMR NMR (1H, 13C) structure_elucidation->NMR MS Mass Spectrometry structure_elucidation->MS IR Infrared (IR) Spectroscopy structure_elucidation->IR purity_assessment Purity Assessment (e.g., HPLC, GC-MS) end Characterized Compound purity_assessment->end

Figure 2: Proposed workflow for synthesis and characterization.

Methodologies for Proposed Workflow
  • Synthesis: A potential synthetic route could involve the reductive amination of heptan-2,7-dione with methylamine or the nucleophilic substitution of a 7-halo-heptan-2-one with methylamine. Optimization of reaction conditions (solvent, temperature, catalyst) would be necessary.

  • Purification: Following synthesis, the crude product would require purification.

    • Column Chromatography: Using a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate, potentially with triethylamine to prevent amine tailing) is a standard method.

    • Distillation: If the compound is thermally stable and has a distinct boiling point, vacuum distillation could be employed.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the carbon skeleton and the placement of the methylamino and ketone groups.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate molecular weight. Fragmentation patterns could further corroborate the structure.

    • Infrared (IR) Spectroscopy: IR would be used to identify the characteristic vibrational frequencies of the ketone (C=O stretch, typically ~1715 cm⁻¹) and the secondary amine (N-H stretch, ~3300-3500 cm⁻¹).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and mobile phase, HPLC would be used to determine the purity of the final compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity assessment and to identify any volatile impurities.

References

7-(Methylamino)heptan-2-one: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of novel chemical entities is paramount. This document provides a detailed technical guide to the molecular properties of 7-(methylamino)heptan-2-one.

This whitepaper outlines the fundamental molecular characteristics of 7-(methylamino)heptan-2-one, a compound of interest in various research and development sectors. The information presented herein is intended to serve as a foundational resource for laboratory and clinical investigations.

Molecular Formula and Weight

The chemical structure of 7-(methylamino)heptan-2-one dictates its empirical and molecular formulas, which in turn determine its molecular weight. Based on its composition of carbon, hydrogen, nitrogen, and oxygen atoms, the precise molecular characteristics have been determined.

The molecular formula for 7-(methylamino)heptan-2-one is C8H17NO.[1] This composition leads to a calculated molecular weight of 143.23 g/mol .[1] A summary of these key quantitative data points is provided in the table below for ease of reference and comparison.

PropertyValue
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol

Structural Representation

To visualize the logical relationship of the atoms within the 7-(methylamino)heptan-2-one molecule, a structural diagram is provided. This representation illustrates the connectivity of the constituent atoms, forming the heptan-2-one backbone with a methylamino group at the seventh carbon position.

G cluster_ketone Ketone Group cluster_chain Heptane Chain cluster_amino Methylamino Group C1 CH₃ C2 C C1->C2 O O C2->O C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 N NH C7->N C8 CH₃ N->C8

Figure 1: Chemical structure of 7-(methylamino)heptan-2-one.

References

In-depth Technical Guide on the Biological Activity of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information regarding the biological activity of 7-(methylamino)heptan-2-one. Despite its documented chemical structure, there are no published studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

This technical guide aims to address the inquiry into the biological activity of 7-(methylamino)heptan-2-one. However, due to the absence of publicly accessible data from in vitro assays, in vivo studies, or clinical trials, a detailed analysis cannot be provided at this time.

Compound Profile: 7-(methylamino)heptan-2-one

IUPAC Name 7-(methylamino)heptan-2-one
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
CAS Number 101258-88-2
Structure Chemical structure of 7-(methylamino)heptan-2-one

Current State of Research

A thorough investigation of prominent scientific databases, including PubChem, and a broad search of academic journals and patent literature did not yield any specific data on the biological properties of 7-(methylamino)heptan-2-one. This suggests that the compound may not have been a subject of significant biological research, or that any such research has not been made public.

While studies on other structurally related heptane derivatives exist, the specific biological effects of a molecule are highly dependent on its unique structure. Therefore, extrapolating data from analogous compounds would be speculative and scientifically unsound.

Future Directions

The absence of data on the biological activity of 7-(methylamino)heptan-2-one presents an open area for future research. A logical first step would be to conduct a comprehensive screening of the compound against a variety of biological targets to identify any potential pharmacological activity.

Proposed Initial Screening Workflow

The following diagram outlines a potential experimental workflow for the initial biological characterization of 7-(methylamino)heptan-2-one.

cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Further Investigation Compound 7-(methylamino)heptan-2-one CellBasedAssays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellBasedAssays BiochemicalAssays Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->BiochemicalAssays Hit Identification of Biological 'Hits' CellBasedAssays->Hit BiochemicalAssays->Hit DoseResponse Dose-Response Studies Hit->DoseResponse MechanismOfAction Mechanism of Action Studies DoseResponse->MechanismOfAction InVivo In Vivo Model Testing MechanismOfAction->InVivo

Figure 1: Proposed workflow for the initial biological evaluation of 7-(methylamino)heptan-2-one.

This workflow would enable a systematic investigation into the potential bioactivity of the compound, starting with broad screening and progressing to more focused studies if any promising activity is identified.

Spectroscopic and Synthetic Profile of 7-(methylamino)heptan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the bifunctional molecule, 7-(methylamino)heptan-2-one. Due to the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous compounds. Standardized experimental protocols for acquiring such data are also detailed. Furthermore, a logical workflow for its synthesis is provided, visualized using a Graphviz diagram. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related amino-ketone compounds.

Introduction

7-(methylamino)heptan-2-one is a chemical entity of interest due to its dual functionality, incorporating both a ketone and a secondary amine. Such structures are valuable synthons in organic chemistry and can be precursors for the synthesis of more complex molecules, including nitrogen-containing heterocycles and compounds with potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization in a laboratory setting. This document aims to fill the current void in available data by providing a comprehensive predicted spectroscopic profile and outlining the methodologies for its experimental verification.

Predicted Spectroscopic Data

As of the date of this document, experimental spectroscopic data for 7-(methylamino)heptan-2-one (CAS No: 101258-88-2) is not available in the public domain. The following tables present predicted data based on the analysis of its chemical structure and comparison with known data for structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(methylamino)heptan-2-one

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1 (CH₃-C=O)~2.1s3H-
H3 (-C(=O)-CH₂-)~2.4t2H~7.5
H4, H5 (-CH₂-CH₂-)~1.3 - 1.6m4H-
H6 (-CH₂-CH₂-N)~2.5t2H~7.5
H7 (-CH₂-NH-)~2.6t2H~7.0
NH~1.5 (variable)br s1H-
N-CH₃~2.4s3H-

Predictions are based on standard chemical shift values and data from analogous aliphatic ketones and amines.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(methylamino)heptan-2-one

Carbon AtomChemical Shift (δ, ppm)
C1 (CH₃-C=O)~30
C2 (C=O)~210
C3 (-C(=O)-CH₂-)~43
C4, C5 (-CH₂-CH₂-)~24, ~29
C6 (-CH₂-CH₂-N)~30
C7 (-CH₂-NH-)~51
N-CH₃~36

Predictions are based on standard chemical shift values and additivity rules.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 7-(methylamino)heptan-2-one

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch~3300 - 3350Weak-Medium
C-H Stretch (sp³)~2850 - 2960Strong
C=O Stretch (Ketone)~1715Strong
N-H Bend~1560 - 1590Medium
C-N Stretch~1100 - 1200Medium

Predictions are based on characteristic infrared group frequencies.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for 7-(methylamino)heptan-2-one

m/zIonNotes
143[M]⁺Molecular Ion
128[M - CH₃]⁺Loss of a methyl group
58[CH₂=N⁺(H)CH₃]Alpha-cleavage at the amine
43[CH₃C≡O]⁺Acylium ion from alpha-cleavage at the ketone

The molecular formula is C₈H₁₇NO, with an exact mass of 143.1310 Da.[1]

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 7-(methylamino)heptan-2-one (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width would be set from approximately -1 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, often via a gas chromatography (GC) inlet to ensure purity. The electron energy for ionization would be set to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 30 to 200 amu to detect the molecular ion and key fragment ions.

Synthetic Workflow

A plausible and efficient method for the synthesis of 7-(methylamino)heptan-2-one is through the reductive amination of a suitable precursor. The following diagram illustrates a logical synthetic pathway.

Synthesis_Workflow Synthesis of 7-(methylamino)heptan-2-one A 7-hydroxyheptan-2-one B 7-oxoheptan-2-one (Heptane-2,6-dione) A->B Step 1 C 7-(methylamino)heptan-2-one B->C Step 2 reagent1 Oxidation (e.g., PCC, DMP) reagent2 Reductive Amination (Methylamine, NaBH3CN)

Caption: Plausible synthetic route to 7-(methylamino)heptan-2-one.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 7-(methylamino)heptan-2-one, a molecule of interest for synthetic and medicinal chemistry. The presented NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for the identification and characterization of this compound. The outlined synthetic workflow provides a logical and practical approach for its preparation. It is anticipated that this guide will facilitate further research and application of 7-(methylamino)heptan-2-one and related bifunctional molecules.

References

An In-depth Technical Guide to 7-(methylamino)heptan-2-one: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 7-(methylamino)heptan-2-one is a sparsely documented compound in publicly available scientific literature. As such, this guide presents a theoretical overview based on established chemical principles and data from structurally related molecules. The experimental protocols described herein are hypothetical and would require laboratory validation.

Introduction

7-(methylamino)heptan-2-one is a chemical entity belonging to the class of amino ketones. Specifically, it is a delta (δ) amino ketone, characterized by a ketone functional group and a secondary amine separated by a four-carbon aliphatic chain. While its parent compound, 2-heptanone, is a naturally occurring compound with known properties, 7-(methylamino)heptan-2-one itself is not well-characterized in scientific literature. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals by consolidating the limited available data, proposing a hypothetical synthetic route, and discussing potential, albeit unproven, biological activities based on analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of 7-(methylamino)heptan-2-one, as computed by PubChem, are summarized in the table below. These values are predicted and have not been experimentally verified in published literature.

PropertyValueSource
IUPAC Name 7-(methylamino)heptan-2-onePubChem
Molecular Formula C8H17NOPubChem
Molecular Weight 143.23 g/mol PubChem
Canonical SMILES CC(=O)CCCCCNCPubChem
InChI Key XOSGHQJJFLJGBF-UHFFFAOYSA-NPubChem
CAS Number 101258-88-2PubChem
Predicted LogP 0.5PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 5PubChem

Hypothetical Synthesis

The synthesis of 7-(methylamino)heptan-2-one has not been explicitly described in the literature. However, a plausible synthetic route can be devised from commercially available starting materials using well-established organic chemistry reactions. One such hypothetical pathway, proceeding via a reductive amination of a keto-aldehyde precursor, is detailed below.

Hypothetical Experimental Protocol

Step 1: Synthesis of 6-formylhexan-2-one (Intermediate 2)

This step involves the ozonolysis of a suitable cyclic alkene precursor, such as 1-methylcyclohexene.

  • Materials: 1-methylcyclohexene (1), ozone, dimethyl sulfide (DMS), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane at -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add dimethyl sulfide (1.5 eq) and allow the reaction mixture to warm to room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-formylhexan-2-one (2).

Step 2: Reductive Amination to Yield 7-(methylamino)heptan-2-one (3)

This final step involves the reaction of the keto-aldehyde with methylamine, followed by reduction of the intermediate imine/enamine.

  • Materials: 6-formylhexan-2-one (2), methylamine (solution in THF or as hydrochloride salt), sodium triacetoxyborohydride (STAB), 1,2-dichloroethane (DCE), acetic acid.

  • Procedure:

    • To a solution of 6-formylhexan-2-one (1.0 eq) in 1,2-dichloroethane, add methylamine (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-(methylamino)heptan-2-one (3).

Visualization of Hypothetical Synthesis

G cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Reductive Amination 1-methylcyclohexene 1-methylcyclohexene 6-formylhexan-2-one 6-formylhexan-2-one 1-methylcyclohexene->6-formylhexan-2-one 1. O3, DCM, -78 °C 2. DMS 7-(methylamino)heptan-2-one 7-(methylamino)heptan-2-one 6-formylhexan-2-one->7-(methylamino)heptan-2-one CH3NH2, NaBH(OAc)3 DCE, AcOH

Caption: Hypothetical two-step synthesis of 7-(methylamino)heptan-2-one.

Potential Biological Activities (Speculative)

There is no published data on the biological activity of 7-(methylamino)heptan-2-one. However, the amino ketone moiety is present in a variety of biologically active compounds. Simple aliphatic amino ketones have been investigated for a range of pharmacological activities.

  • Antimicrobial Activity: Some β-amino ketones have demonstrated antibacterial and antifungal properties. The presence of both a polar amine and a carbonyl group could potentially allow for interactions with microbial cell membranes or enzymes.

  • Central Nervous System (CNS) Activity: Certain amino ketones act as precursors or analogs to neurotransmitters and can exhibit CNS activity. The N-methylamino group, in particular, is a common feature in many CNS-active compounds.

  • Enzyme Inhibition: The functional groups within 7-(methylamino)heptan-2-one could potentially interact with the active sites of various enzymes, leading to inhibitory activity.

It must be reiterated that these are speculative possibilities based on the broader class of amino ketones. Rigorous biological screening would be necessary to determine if 7-(methylamino)heptan-2-one possesses any of these or other activities.

Future Research Directions

The lack of information on 7-(methylamino)heptan-2-one presents several opportunities for future research:

  • Confirmation of Synthesis: The primary step would be to perform and optimize a synthetic route, such as the hypothetical one proposed, to obtain a pure sample of the compound. Full characterization using techniques like NMR, IR, and mass spectrometry would be essential.

  • Biological Screening: A broad-based biological screening of the purified compound could be undertaken to identify any potential pharmacological activities. This could include antimicrobial assays, receptor binding assays, and enzyme inhibition studies.

  • Structure-Activity Relationship (SAR) Studies: Should any interesting biological activity be discovered, the synthesis of analogs could be pursued to establish a structure-activity relationship, potentially leading to the development of more potent and selective compounds.

Conclusion

7-(methylamino)heptan-2-one is a simple yet understudied molecule. While its physicochemical properties can be predicted, its discovery, history, and biological functions remain to be elucidated. This guide provides a theoretical framework for its synthesis and potential areas of biological interest, based on established chemical principles and data from related compounds. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and other novel amino ketones.

Unlocking the Potential of 7-(methylamino)heptan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-(methylamino)heptan-2-one is a simple amino ketone with the molecular formula C8H17NO.[1] While this specific molecule is not extensively studied, its structural motifs—a secondary amine and a ketone on a heptane backbone—are present in a wide array of biologically active compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for 7-(methylamino)heptan-2-one. By examining the synthesis, biological activities, and pharmacological properties of structurally similar compounds, we can infer promising avenues for investigation. This document outlines potential therapeutic applications, details relevant experimental protocols, and presents key data in a structured format to facilitate future research endeavors.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 7-(methylamino)heptan-2-one is presented in the table below. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule.[1]

PropertyValueSource
IUPAC Name 7-(methylamino)heptan-2-onePubChem[1]
Molecular Formula C8H17NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
Canonical SMILES CC(=O)CCCCCNCPubChem[1]
InChI Key XOSGHQJJFLJGBF-UHFFFAOYSA-NPubChem[1]

Potential Research Areas

Based on the biological activities of structurally related amino ketones, N-methylated compounds, and functionalized heptanones, the following areas present compelling opportunities for the investigation of 7-(methylamino)heptan-2-one.

Antimicrobial Activity

Rationale: The amino ketone scaffold is a common feature in molecules with demonstrated antimicrobial properties. Both α- and β-amino ketones have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[2][3] The presence of a lipophilic heptane chain and a potentially protonatable amino group in 7-(methylamino)heptan-2-one suggests it may be able to disrupt microbial cell membranes or interfere with key cellular processes.

Proposed Investigations:

  • Broad-spectrum screening: Initial studies should involve screening 7-(methylamino)heptan-2-one against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[2]

  • Mechanism of action studies: Should promising activity be identified, subsequent research could focus on elucidating the mechanism of action, such as investigating its effects on cell membrane integrity, biofilm formation, or specific enzymatic pathways.

Anticancer Activity

Rationale: Certain amino ketones have been identified as scaffolds in the development of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The N-methyl group, in particular, has been shown to enhance the pharmacological properties of some drug candidates.[4][5]

Proposed Investigations:

  • Cytotoxicity screening: The initial step would be to assess the cytotoxic effects of 7-(methylamino)heptan-2-one against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Enzyme inhibition assays: Given that some amino ketones act as enzyme inhibitors, screening against relevant cancer-associated enzymes, such as kinases or proteases, could reveal potential targets.[6]

  • Apoptosis and cell cycle analysis: Investigating the ability of the compound to induce apoptosis or cause cell cycle arrest in cancer cells would provide insights into its potential as a therapeutic agent.

Neurological and Neuroprotective Effects

Rationale: The ketone functional group is present in ketone bodies, which are known to have neuroprotective effects and are being investigated for their therapeutic potential in a range of neurological disorders.[7][8][9] Additionally, the N-methylamino moiety is a feature of several neurologically active compounds. For instance, ketamine, an N-methyl-containing cyclohexanone derivative, is a well-known anesthetic and antidepressant that acts as an NMDA receptor antagonist.[10] The structural similarity of 7-(methylamino)heptan-2-one to these classes of molecules suggests it may possess activity in the central nervous system.

Proposed Investigations:

  • Neuroreceptor binding assays: Screening for binding affinity to a panel of CNS receptors, including NMDA, GABA, and dopamine receptors, could identify potential molecular targets.[11]

  • In vitro neuroprotection assays: Evaluating the ability of the compound to protect cultured neurons from various insults, such as oxidative stress or excitotoxicity, would be a key step.

  • Behavioral studies in animal models: Should in vitro studies yield positive results, investigating the effects of 7-(methylamino)heptan-2-one in animal models of neurological disorders like epilepsy or neurodegeneration could be pursued.

Experimental Protocols

Detailed methodologies for the synthesis of amino ketones and their biological evaluation are abundant in the scientific literature. Below are representative protocols that could be adapted for the study of 7-(methylamino)heptan-2-one.

Synthesis of 7-(methylamino)heptan-2-one

A plausible synthetic route for 7-(methylamino)heptan-2-one could involve a reductive amination reaction.

Protocol: Reductive Amination

  • Starting Material: 7-oxoheptan-2-one.

  • Reaction: Dissolve 7-oxoheptan-2-one (1 equivalent) and methylamine (1.2 equivalents, as a solution in a suitable solvent like THF or as a salt) in a solvent such as methanol or dichloromethane.

  • Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 7-(methylamino)heptan-2-one.

Biological Assays

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Preparation of Inoculum: Grow the microbial strain to be tested in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 7-(methylamino)heptan-2-one in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 7-(methylamino)heptan-2-one for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

To provide a comparative context for future studies, the following table summarizes the biological activities of some structurally related amino ketones.

CompoundClassBiological ActivityQuantitative Data (IC50/MIC)Reference
MephedroneN-methyl amino ketoneMonoamine releaserNE EC50: ~50-100 nMWikipedia[12]
3-amino-2-oxo-4-phenylbutanoic acid amidesα-keto amidesAminopeptidase inhibitorKi = 1.0 - 2.5 µMJ Med Chem. 1992[6]
Various β-amino ketonesβ-amino ketonesAntibacterialMICs against various bacteriaEur J Med Chem. 2010[2]

Visualizations

To guide the experimental design for investigating 7-(methylamino)heptan-2-one, the following diagrams illustrate a general workflow and potential mechanisms of action.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Studies Synthesis Synthesis of 7-(methylamino)heptan-2-one Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (MTT) Characterization->Anticancer Neuro Receptor Binding Assays Characterization->Neuro MoA_Antimicrobial Membrane Disruption, Enzyme Inhibition Antimicrobial->MoA_Antimicrobial MoA_Anticancer Apoptosis, Cell Cycle Analysis Anticancer->MoA_Anticancer MoA_Neuro Neuroprotection, Signaling Pathway Analysis Neuro->MoA_Neuro Animal_Models Animal Models of Disease MoA_Antimicrobial->Animal_Models MoA_Anticancer->Animal_Models MoA_Neuro->Animal_Models Toxicity Toxicology & Pharmacokinetics Animal_Models->Toxicity

Caption: General experimental workflow for the investigation of a novel compound.

Potential_Mechanisms cluster_targets Potential Molecular Targets cluster_effects Resulting Cellular Effects Compound 7-(methylamino)heptan-2-one Enzymes Enzymes (e.g., Kinases, Proteases) Compound->Enzymes Receptors Membrane Receptors (e.g., GPCRs, Ion Channels) Compound->Receptors Membranes Cellular Membranes (Microbial, Mitochondrial) Compound->Membranes Inhibition Enzyme Inhibition Enzymes->Inhibition Modulation Receptor Agonism/ Antagonism Receptors->Modulation Disruption Membrane Disruption/ Permeabilization Membranes->Disruption Signal_Transduction Alteration of Signal Transduction Modulation->Signal_Transduction

Caption: Conceptual diagram of potential mechanisms of action for amino ketones.

Conclusion

While 7-(methylamino)heptan-2-one remains a largely unexplored chemical entity, the wealth of research on structurally related amino ketones provides a solid foundation for future investigations. The potential for this compound to exhibit antimicrobial, anticancer, or neurological activities warrants a systematic evaluation. This guide offers a starting point for researchers by outlining promising research directions, providing adaptable experimental protocols, and presenting a framework for data interpretation. The exploration of this and similar simple scaffolds could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 7-(methylamino)heptan-2-one in biological matrices, specifically human plasma. Given the absence of established methods for this specific analyte, the following protocols are based on established analytical principles for structurally similar compounds containing secondary amine and ketone functionalities. Two primary analytical methodologies are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Introduction

7-(methylamino)heptan-2-one is a small molecule of interest in various stages of drug development and biomedical research. Accurate and precise quantification of this compound in biological fluids is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. These notes provide robust and reliable methods for such analyses.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly selective and sensitive, making it suitable for the direct analysis of 7-(methylamino)heptan-2-one in complex biological matrices with minimal sample preparation.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • Analyte (7-(methylamino)heptan-2-one): Precursor ion (Q1) m/z 144.2 -> Product ion (Q3) m/z (e.g., 58.1, corresponding to a characteristic fragment).

      • Internal Standard: To be determined based on the selected standard.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

    • Collision Energy: Optimized for the specific MRM transition.

Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) Within ±15%
Recovery 85 - 95%
Matrix Effect Minimal

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is a reliable alternative, particularly when LC-MS/MS is unavailable. It requires derivatization to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To a 15 mL polypropylene tube, add 500 µL of human plasma sample and the internal standard.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or pentafluorobenzoyl chloride in an appropriate solvent).

    • Add 50 µL of a suitable solvent like acetonitrile.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature and transfer the derivatized sample to a GC-MS autosampler vial.

2. GC-MS Conditions

  • Gas Chromatograph:

    • System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (Hypothetical for a TMS derivative):

      • Analyte: To be determined based on the mass spectrum of the derivatized compound (e.g., a characteristic fragment ion).

      • Internal Standard: To be determined.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

Data Presentation: GC-MS Method Validation (Hypothetical Data)
ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.992
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL
Intra-day Precision (%RSD) < 12%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery 80 - 90%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 7-(methylamino)heptan-2-one from biological samples.

G cluster_sample_prep Sample Preparation cluster_lcms_prep LC-MS/MS Prep cluster_gcms_prep GC-MS Prep cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction add_is->lle centrifuge1 Centrifugation ppt->centrifuge1 evap1 Evaporation centrifuge1->evap1 recon1 Reconstitution evap1->recon1 lcms LC-MS/MS Analysis recon1->lcms evap2 Evaporation lle->evap2 deriv Derivatization evap2->deriv gcms GC-MS Analysis deriv->gcms quant Quantification (Calibration Curve) lcms->quant gcms->quant report Reporting quant->report

Caption: General experimental workflow for quantification.

Hypothetical Signaling Pathway Involvement

While the specific biological role of 7-(methylamino)heptan-2-one is not defined, a compound with its structure could potentially interact with pathways involving amine or ketone metabolism or signaling. The following diagram presents a hypothetical pathway where it might act as a competitive inhibitor of an amine oxidase or as a substrate for a reductase.

G Hypothetical interactions of 7-(methylamino)heptan-2-one. cluster_pathway Hypothetical Cellular Interaction analyte 7-(methylamino)heptan-2-one ketone_reductase Ketone Reductase analyte->ketone_reductase analyte->inhibition endogenous_amine Endogenous Amine Substrate amine_oxidase Amine Oxidase endogenous_amine->amine_oxidase aldehyde_prod Aldehyde Metabolite amine_oxidase->aldehyde_prod alcohol_metabolite Alcohol Metabolite ketone_reductase->alcohol_metabolite inhibition->amine_oxidase

Caption: Hypothetical cellular interactions.

Application Notes and Protocols for the Purification of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-(methylamino)heptan-2-one. The techniques described are based on established methods for the purification of amino ketones and can be adapted to achieve high purity of the target compound.

Introduction

7-(methylamino)heptan-2-one is a secondary amino ketone that may find applications in organic synthesis and drug discovery as a building block or intermediate. Achieving high purity of this compound is critical for its use in subsequent reactions and biological assays. This document outlines two primary methods for its purification: flash column chromatography of the free base and recrystallization of its hydrochloride salt.

Purification Strategies

The purification of 7-(methylamino)heptan-2-one can be approached in two main ways, depending on the nature of the impurities and the desired final form of the compound.

  • Flash Column Chromatography: This technique is suitable for separating the free base of 7-(methylamino)heptan-2-one from non-polar and less polar impurities. It is a versatile method that can be optimized by adjusting the solvent system.

  • Recrystallization of the Hydrochloride Salt: Conversion of the basic amine to its hydrochloride salt often yields a crystalline solid that can be purified by recrystallization. This method is particularly effective for removing impurities that have different solubility profiles from the salt.

A logical workflow for the purification process is outlined below.

PurificationWorkflow Crude Crude 7-(methylamino)heptan-2-one Chromatography Flash Column Chromatography Crude->Chromatography SaltFormation Hydrochloride Salt Formation Crude->SaltFormation PureFreeBase Pure Free Base Chromatography->PureFreeBase Recrystallization Recrystallization SaltFormation->Recrystallization PureSalt Pure Hydrochloride Salt Recrystallization->PureSalt

Caption: General purification workflow for 7-(methylamino)heptan-2-one.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of 7-(methylamino)heptan-2-one using the described methods. These values are illustrative and will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Flash Column Chromatography Data

ParameterValue
Starting Material Crude 7-(methylamino)heptan-2-one
Initial Purity (by GC-MS) ~85%
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane:Methanol (95:5)
Elution Volume 3-4 column volumes
Yield of Pure Fraction 75-85%
Final Purity (by GC-MS) >98%

Table 2: Recrystallization Data for Hydrochloride Salt

ParameterValue
Starting Material Crude 7-(methylamino)heptan-2-one
Salt Formation Reagent 2 M HCl in Diethyl Ether
Recrystallization Solvent Isopropanol/Diethyl Ether
Yield of Recrystallized Salt 60-70%
Final Purity (by HPLC) >99%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of 7-(methylamino)heptan-2-one free base using silica gel chromatography.

Materials:

  • Crude 7-(methylamino)heptan-2-one

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, technical grade

  • Ethyl acetate, technical grade

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude 7-(methylamino)heptan-2-one in a minimal amount of dichloromethane.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, allowing the hexane to drain.

    • Pack the silica gel evenly to avoid channels.

    • Equilibrate the column by running the mobile phase (DCM:MeOH, 95:5) through the silica gel until the baseline is stable.

  • Loading the Sample:

    • Carefully load the dissolved crude product onto the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with the DCM:MeOH (95:5) mobile phase.

    • Collect fractions of approximately 10-20 mL.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber with a suitable solvent system (e.g., DCM:MeOH, 9:1).

    • Visualize the spots using a potassium permanganate stain. The product, being an amine, will appear as a yellow spot on a purple background.

  • Combining and Concentrating Fractions:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 7-(methylamino)heptan-2-one as an oil or solid.

ChromatographyWorkflow Start Dissolve Crude Product Pack Pack Silica Gel Column Start->Pack Load Load Sample onto Column Pack->Load Elute Elute with DCM:MeOH (95:5) Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure 7-(methylamino)heptan-2-one Evaporate->End

Caption: Workflow for flash column chromatography purification.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol details the conversion of crude 7-(methylamino)heptan-2-one to its hydrochloride salt and subsequent purification by recrystallization. This method is often effective for amines that are difficult to crystallize as the free base.[1]

Materials:

  • Crude 7-(methylamino)heptan-2-one

  • Diethyl ether, anhydrous

  • 2 M Hydrochloric acid in diethyl ether

  • Isopropanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • pH paper

Procedure:

  • Salt Formation:

    • Dissolve the crude 7-(methylamino)heptan-2-one in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

    • While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise.

    • Monitor the pH of the solution with moist pH paper; continue adding the HCl solution until the mixture is acidic (pH ~2-3).

    • A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation of the Crude Salt:

    • Collect the crude hydrochloride salt by vacuum filtration using a Büchner funnel.

    • Wash the salt with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the salt completely.

    • Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of the Pure Salt:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the crystals under vacuum to obtain pure 7-(methylamino)heptan-2-one hydrochloride.

RecrystallizationWorkflow Start Dissolve Crude Amine in Ether AddHCl Add HCl in Ether Start->AddHCl Precipitate Precipitate Crude Salt AddHCl->Precipitate FilterCrude Filter Crude Salt Precipitate->FilterCrude DissolveHot Dissolve in Hot Isopropanol FilterCrude->DissolveHot AddEther Add Diethyl Ether to Cloud Point DissolveHot->AddEther Crystallize Cool to Crystallize AddEther->Crystallize FilterPure Filter Pure Salt Crystallize->FilterPure Dry Dry Crystals FilterPure->Dry End Pure Hydrochloride Salt Dry->End

Caption: Workflow for recrystallization of the hydrochloride salt.

Conclusion

The choice between flash column chromatography and recrystallization of the hydrochloride salt will depend on the specific impurity profile of the crude 7-(methylamino)heptan-2-one and the desired final form of the product. For obtaining the pure free base, chromatography is the preferred method. For a stable, crystalline solid, conversion to the hydrochloride salt followed by recrystallization is an excellent option. Both methods, when performed carefully, can yield material of high purity suitable for research and development purposes.

References

Application Notes and Protocols: 7-(Methylamino)heptan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-(Methylamino)heptan-2-one is a bifunctional organic molecule containing both a secondary amine and a ketone. This unique structural feature makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly seven-membered rings (azepanes), which are important structural motifs in various natural products and pharmaceuticals. The presence of both a nucleophilic amine and an electrophilic carbonyl group within the same molecule allows for intramolecular cyclization reactions, providing a direct route to functionalized azepane derivatives.

One of the most powerful applications of 7-(methylamino)heptan-2-one in organic synthesis is its use in the intramolecular Mannich reaction to construct the 1-methylazepan-3-one scaffold. This reaction can be catalyzed by either acid or base, proceeding through the formation of an enol or enolate intermediate that subsequently attacks the intramolecular iminium ion.

Key Applications

  • Synthesis of Azepane Derivatives: 7-(Methylamino)heptan-2-one is an ideal starting material for the synthesis of substituted azepanes. The intramolecular Mannich reaction provides a straightforward method to form the seven-membered ring, a structural feature present in a number of biologically active compounds.

  • Alkaloid Synthesis: The azepane core is a key component of various alkaloids. The cyclized product from 7-(methylamino)heptan-2-one, 1-methylazepan-3-one, can serve as a versatile intermediate for the total synthesis of more complex alkaloid structures.

  • Drug Discovery: The functionalized azepane ring system is of significant interest in medicinal chemistry. The ability to readily synthesize 1-methylazepan-3-one allows for further derivatization and the generation of compound libraries for drug discovery programs.

Reaction Scheme: Intramolecular Mannich Reaction

The intramolecular cyclization of 7-(methylamino)heptan-2-one to 1-methylazepan-3-one can be achieved under either acidic or basic conditions. The general transformation is depicted below:

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_product Product start 7-(Methylamino)heptan-2-one conditions Acid or Base Catalyst start->conditions Intramolecular Mannich Reaction product 1-Methylazepan-3-one conditions->product G A Dissolve 7-(methylamino)heptan-2-one and p-TsOH in toluene B Reflux with Dean-Stark trap A->B C Monitor reaction by TLC B->C D Cool and quench with NaHCO3 C->D E Extract with ethyl acetate D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G H Obtain pure 1-methylazepan-3-one G->H G A Protonation of carbonyl and amine B Formation of enol and iminium ion A->B C Intramolecular nucleophilic attack B->C D Deprotonation C->D E 1-Methylazepan-3-one D->E G A Deprotonation to form enolate B Intramolecular nucleophilic attack A->B C Cyclized intermediate B->C D Protonation C->D E 1-Methylazepan-3-one D->E

Application Notes and Protocols for the Derivatization of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(methylamino)heptan-2-one is a bifunctional molecule containing both a secondary amine and a ketone moiety.[1] For accurate and sensitive quantification in various matrices, especially at low concentrations, direct analysis using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging due to its polarity and potential for poor chromatographic behavior. Derivatization, the process of chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical method, is a crucial step to enhance volatility, improve thermal stability, and introduce a detectable tag (chromophore or fluorophore) for increased sensitivity.[2]

This document provides detailed protocols for the derivatization of 7-(methylamino)heptan-2-one, targeting either the ketone group, the secondary amine group, or both, for analysis by GC-Mass Spectrometry (GC-MS) or HPLC with UV-Visible (UV-VIS) or Fluorescence (FLD) detection.

Derivatization Strategies

The presence of two distinct functional groups in 7-(methylamino)heptan-2-one allows for targeted derivatization strategies depending on the analytical instrumentation available and the desired sensitivity.

  • Ketone Derivatization: The carbonyl group of the ketone can be targeted to increase the volatility of the molecule for GC analysis. A common approach is oximation, for example, using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which creates a derivative highly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[3][4]

  • Secondary Amine Derivatization: The secondary amine can be derivatized to introduce a chromophore or fluorophore, enabling sensitive detection by HPLC-UV or HPLC-FLD. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) are widely used for this purpose.[5]

  • Dual Derivatization: For comprehensive analysis by GC-MS, a two-step derivatization can be employed. First, the ketone group is protected by methoximation, which prevents tautomerization. This is followed by silylation of the amine group to increase volatility and thermal stability.[6]

Experimental Protocols

Protocol 1: Derivatization of the Ketone Group with PFBHA for GC-MS Analysis

This protocol focuses on the derivatization of the ketone functional group using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative suitable for GC-MS analysis.[3][4]

Materials:

  • 7-(methylamino)heptan-2-one sample solution

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl)

  • Solvent (e.g., Toluene, Ethyl Acetate)

  • Reaction Vials (2 mL, screw cap with PTFE-lined septa)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of 7-(methylamino)heptan-2-one in a suitable solvent at a known concentration.

  • Reagent Preparation: Prepare a solution of PFBHA•HCl in the reaction solvent at a concentration of 1-5 mg/mL.

  • Derivatization Reaction:

    • To a 2 mL reaction vial, add 100 µL of the sample solution.

    • Add 100 µL of the PFBHA•HCl solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-75°C for 60 minutes in a heating block or water bath.[4]

  • Sample Extraction (if necessary):

    • After cooling to room temperature, add 500 µL of an organic solvent (e.g., hexane) and 500 µL of purified water.

    • Vortex for 1 minute to extract the derivative into the organic layer.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a new vial for analysis.

  • GC-MS Analysis: Inject 1-2 µL of the final solution or the headspace into the GC-MS system. The resulting oxime can be readily resolved by GC. For enhanced sensitivity, negative chemical ionization (NCI) mode can be used for mass spectrometric detection.[3][4]

Protocol 2: Derivatization of the Secondary Amine with FMOC-Cl for HPLC-FLD Analysis

This protocol describes the derivatization of the secondary amine group with 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield a highly fluorescent derivative suitable for HPLC with fluorescence detection.[5]

Materials:

  • 7-(methylamino)heptan-2-one sample solution

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate Buffer (e.g., 0.1 M, pH 8-9)

  • Acetonitrile

  • Reagent for quenching (e.g., 1 M glycine or amantadine solution)

  • Reaction Vials (2 mL)

  • Vortex mixer

  • HPLC-FLD system

Procedure:

  • Sample Preparation: Prepare a solution of 7-(methylamino)heptan-2-one in a suitable solvent.

  • Reagent Preparation: Prepare a solution of FMOC-Cl in acetonitrile (e.g., 1-5 mg/mL). This solution should be prepared fresh.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample solution with 200 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex immediately for 1 minute.

    • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quenching: Add 100 µL of the quenching reagent to react with the excess FMOC-Cl and stop the reaction. Vortex for 30 seconds.

  • Sample Preparation for Injection: The reaction mixture can be directly injected into the HPLC system or extracted if matrix components interfere. For extraction, add an organic solvent like pentane or hexane, vortex, and inject the organic layer.

  • HPLC-FLD Analysis: Inject an appropriate volume of the sample onto the HPLC system. The FMOC derivative can be excited at ~265 nm and emission measured at ~315 nm.

Protocol 3: Two-Step Derivatization (Methoximation followed by Silylation) for GC-MS Analysis

This protocol is ideal for a comprehensive GC-MS analysis, targeting both functional groups to increase volatility and reduce peak tailing.[6]

Materials:

  • Lyophilized (freeze-dried) 7-(methylamino)heptan-2-one sample

  • Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Reaction Vials (2 mL, screw cap with PTFE-lined septa)

  • Heating block or thermal shaker

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will interfere with the silylation reagent. Lyophilization is recommended.[6]

  • Step 1: Methoximation of the Ketone Group:

    • Add 50 µL of the methoxyamine hydrochloride in pyridine solution to the dried sample in the reaction vial.

    • Seal the vial tightly and heat at 37-60°C for 90 minutes with shaking.[6] This step converts the ketone into a stable methoxime derivative.

  • Step 2: Silylation of the Amine Group:

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA (with 1% TMCS) to the reaction mixture.

    • Seal the vial again and heat at 37-60°C for 30 minutes with shaking.[6] This step replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group.

  • GC-MS Analysis: After cooling, the sample is ready for injection into the GC-MS system. The resulting derivative is significantly more volatile and thermally stable.

Data Presentation

The table below summarizes the key aspects of the described derivatization protocols.

ParameterProtocol 1 (PFBHA)Protocol 2 (FMOC-Cl)Protocol 3 (MeOx + MSTFA)
Target Analyte 7-(methylamino)heptan-2-one7-(methylamino)heptan-2-one7-(methylamino)heptan-2-one
Target Functional Group KetoneSecondary AmineKetone and Secondary Amine
Derivatizing Reagent(s) PFBHA•HClFMOC-ClMeOx, MSTFA
Analytical Technique GC-MS, GC-ECDHPLC-FLD, HPLC-UVGC-MS
Key Advantages High sensitivity (especially with NCI-MS), suitable for volatile analysis.[3][4]Excellent for introducing a fluorophore for sensitive HPLC detection.[5]Comprehensive derivatization of both functional groups, increases volatility and stability for GC.[6]
Reaction Conditions 60-75°C for 60 minRoom temperature for 5-10 minStep 1: 37-60°C for 90 min; Step 2: 37-60°C for 30 min

Visualizations

Diagram 1: General Experimental Workflow

G General Workflow for Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 7-(methylamino)heptan-2-one Solvent Dissolve in appropriate solvent Sample->Solvent Reagent Add Derivatizing Reagent(s) Solvent->Reagent Reaction Incubate (Heat/Vortex) Reagent->Reaction Injection Inject into Chromatography System Reaction->Injection Separation Chromatographic Separation (GC/HPLC) Injection->Separation Detection Detection (MS/FLD/UV) Separation->Detection

Caption: General workflow from sample preparation to analysis.

Diagram 2: Derivatization Reaction Pathways

G Derivatization Pathways for 7-(methylamino)heptan-2-one cluster_ketone Protocol 1 & 3 (Ketone) cluster_amine Protocol 2 (Amine) cluster_dual Protocol 3 (Amine after Ketone) Analyte 7-(methylamino)heptan-2-one PFBHA PFBHA Analyte->PFBHA + MeOx MeOx Analyte->MeOx + FMOC FMOC-Cl Analyte->FMOC + Deriv1 PFBHA-Oxime Derivative (for GC-MS) PFBHA->Deriv1 Deriv3a Methoxime Derivative MeOx->Deriv3a MSTFA MSTFA Deriv3a->MSTFA + Deriv2 FMOC-Amine Derivative (for HPLC-FLD) FMOC->Deriv2 Deriv3b TMS-Methoxime Derivative (for GC-MS) MSTFA->Deriv3b

Caption: Reaction pathways for the three derivatization protocols.

References

high-performance liquid chromatography (HPLC) method for 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-(Methylamino)heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 7-(methylamino)heptan-2-one in various sample matrices. Due to the analyte's lack of a strong native chromophore, a pre-column derivatization step is employed to enable sensitive and selective detection by UV-Vis spectrophotometry. This method is applicable for purity assessments, stability studies, and quantification in drug discovery and development settings.

Principle

The analytical method is based on the derivatization of the ketone functional group of 7-(methylamino)heptan-2-one with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV-Vis region, typically around 360 nm.[1][2] The resulting derivative is then separated from other sample components using reversed-phase high-performance liquid chromatography (RP-HPLC) and quantified using a UV-Vis detector.

Alternatively, the secondary amine can be derivatized using various reagents to introduce a chromophore or fluorophore, such as 2-naphthalenesulfonyl chloride (NSCl) or 9-fluorenylmethyl chloroformate (FMOC-Cl), allowing for detection by UV or fluorescence detectors.[3][4] This application note will focus on the well-established DNPH derivatization of the ketone.

Experimental Protocols

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler with temperature control

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Centrifuge

  • Heating block or water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Materials
  • 7-(methylamino)heptan-2-one reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

Chromatographic Conditions

A C18 stationary phase is commonly used for the separation of DNPH derivatives.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm
Injection Volume 10 µL
Preparation of Solutions
  • DNPH Derivatizing Reagent (0.1% w/v in Acetonitrile with 0.1% HCl): Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Add 100 µL of concentrated HCl and mix well. This solution should be prepared fresh.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 7-(methylamino)heptan-2-one reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample and Standard Derivatization Protocol
  • To 100 µL of each working standard solution or sample solution in a clean vial, add 400 µL of the DNPH derivatizing reagent.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 60 °C for 30 minutes in a heating block or water bath.

  • Allow the vials to cool to room temperature.

  • If necessary, centrifuge the samples to pellet any precipitate.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the derivatized solution into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative performance parameters of the method. These values are indicative and should be determined during method validation.

ParameterExpected Value
Retention Time (RT) Analyte specific, to be determined
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantitation (LOQ) To be determined (typically in the ng/mL range)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow

experimental_workflow A Sample/Standard Preparation B Derivatization with DNPH (60°C, 30 min) A->B Add Derivatizing Reagent C Cooling and Filtration B->C D HPLC Analysis (C18 Column, UV at 360 nm) C->D Inject into HPLC E Data Acquisition and Processing D->E F Quantification and Reporting E->F

Caption: Workflow for the HPLC analysis of 7-(methylamino)heptan-2-one.

Logical Relationship of Derivatization and Analysis

logical_relationship Analyte 7-(Methylamino)heptan-2-one (Poor UV Absorbance) Derivative DNPH-Derivative (Strong UV Absorbance) Analyte->Derivative Derivatization (Ketone Reaction) Reagent 2,4-Dinitrophenylhydrazine (DNPH) Reagent->Derivative Separation RP-HPLC Separation (C18 Column) Derivative->Separation Detection UV Detection (360 nm) Separation->Detection Quantification Quantitative Result Detection->Quantification

Caption: Principle of derivatization for HPLC analysis.

References

Application Notes and Protocols for Amino Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive search of the scientific literature did not yield specific data regarding the medicinal chemistry applications of 7-(methylamino)heptan-2-one . The following information is provided as a detailed overview of the broader class of linear amino ketones , which are structurally related and hold significant importance in drug discovery and development.

Overview of Linear Amino Ketones in Medicinal Chemistry

Linear amino ketones are a pivotal class of organic compounds characterized by a ketone functional group and an amino group linked by a linear alkyl chain. Their versatile chemical nature allows them to serve as crucial intermediates in the synthesis of more complex molecules, including various heterocyples and chiral amino alcohols.[1][2] Furthermore, the amino ketone scaffold itself is a key pharmacophore in a wide array of biologically active compounds.[3][4][5][6]

The biological activities of amino ketones are diverse and depend on the substitution pattern and the distance between the amino and keto groups. They are broadly classified as α-, β-, and γ-amino ketones, each with distinct pharmacological profiles.

Key Applications in Drug Discovery

Linear amino ketones are integral to the development of therapeutics across multiple disease areas:

  • Antidepressants and Stimulants: Several drugs containing the α-amino ketone structure, such as bupropion (an antidepressant) and amfepramone (an appetite suppressant), act on the central nervous system.[1][4][6]

  • Anticancer Agents: The β-amino ketone moiety is found in compounds exhibiting anticancer properties.[3]

  • Antiviral and Antibacterial Agents: This class of compounds has shown promise in the development of agents targeting viral and bacterial infections.[3][7][8]

  • Cardiovascular Drugs: Derivatives of β-amino ketones, like oxyfedrine and tolperisone, are used in the treatment of cardiovascular conditions due to their vasodilatory effects.[2][3]

  • Enzyme Inhibitors: Amino ketones have been developed as inhibitors for various enzymes, including keto-ACE for hypertension treatment.[1][6]

Data on Biologically Active Amino Ketones

While specific quantitative data for 7-(methylamino)heptan-2-one is unavailable, the following table summarizes representative data for other well-characterized amino ketone drugs to illustrate their potency and therapeutic targets.

Compound NameClassTarget/Mechanism of ActionPotency (IC₅₀/EC₅₀)Therapeutic Area
Bupropion α-Amino ketoneNorepinephrine-dopamine reuptake inhibitorIC₅₀: ~520 nM (for dopamine uptake)Antidepressant
Amfepramone α-Amino ketoneSympathomimetic amine-Appetite Suppressant
Oxyfedrine β-Amino ketonePartial β-agonist-Coronary Artery Disease
Tolperisone β-Amino ketoneMuscle relaxant-Musculoskeletal Disorders
Sitagliptin β-Amino ketoneDPP-4 inhibitorIC₅₀: 19 nMAntidiabetic

Experimental Protocols: General Synthesis of Linear Amino Ketones

The synthesis of linear amino ketones can be achieved through various established methodologies. The Mannich reaction is a classic and widely used method for preparing β-amino ketones.

Protocol: Synthesis of a β-Amino Ketone via the Mannich Reaction

This protocol describes a general procedure for the three-component Mannich reaction.

Materials:

  • An appropriate ketone (e.g., acetophenone)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • A primary or secondary amine hydrochloride (e.g., methylamine hydrochloride)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the ketone (1 equivalent), aldehyde (1 equivalent), and amine hydrochloride (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure β-amino ketone.

Visualizing Synthetic Pathways

The following diagrams illustrate generalized workflows for the synthesis of amino ketones.

G cluster_alpha α-Amino Ketone Synthesis alpha-Halo Ketone alpha-Halo Ketone Nucleophilic Substitution Nucleophilic Substitution alpha-Halo Ketone->Nucleophilic Substitution Amine Amine Amine->Nucleophilic Substitution alpha-Amino Ketone alpha-Amino Ketone Nucleophilic Substitution->alpha-Amino Ketone

Caption: General workflow for α-amino ketone synthesis.

G cluster_beta β-Amino Ketone Synthesis (Mannich Reaction) Ketone Ketone Mannich Reaction Mannich Reaction Ketone->Mannich Reaction Aldehyde Aldehyde Aldehyde->Mannich Reaction Amine Amine Amine->Mannich Reaction beta-Amino Ketone beta-Amino Ketone Mannich Reaction->beta-Amino Ketone

Caption: General workflow for β-amino ketone synthesis.

References

Application Notes and Protocols for Studying the Reactions of 7-(Methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to study the reactivity of 7-(methylamino)heptan-2-one. This compound possesses both a secondary amine and a ketone functional group, making it a versatile building block for the synthesis of various nitrogen-containing heterocyclic and acyclic compounds of interest in medicinal chemistry and drug development. The protocols outlined below focus on two fundamental reactions: intramolecular cyclization via imine formation and intermolecular reductive amination.

Application Note 1: Intramolecular Cyclization of 7-(Methylamino)heptan-2-one

Introduction

The presence of both a nucleophilic secondary amine and an electrophilic ketone within the same molecule allows for the potential of an intramolecular reaction to form a cyclic imine. This reaction is a key step in the synthesis of various heterocyclic scaffolds. The equilibrium of this reaction can be influenced by factors such as pH, temperature, and the presence of dehydrating agents. Understanding the kinetics and thermodynamics of this cyclization is crucial for controlling product formation.

Key Experimental Protocols

Protocol 1.1: Monitoring Intramolecular Imine Formation by UV-Vis Spectroscopy

This protocol describes the use of UV-Vis spectroscopy to monitor the formation of the cyclic imine from 7-(methylamino)heptan-2-one. The formation of the C=N double bond in the cyclic imine results in a chromophore that can be detected by UV-Vis spectroscopy.

Materials:

  • 7-(methylamino)heptan-2-one

  • Methanol (spectroscopic grade)

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of 7-(methylamino)heptan-2-one in methanol.

  • For each pH to be tested, add a small aliquot of the stock solution to a quartz cuvette containing the respective phosphate buffer to achieve a final concentration of 1 mM.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and record the absorbance spectrum at regular time intervals (e.g., every 5 minutes) over a period of 1-2 hours.

  • Monitor the appearance of a new absorbance peak corresponding to the cyclic imine.

  • Plot the absorbance at the wavelength of maximum absorbance (λmax) of the imine as a function of time to determine the reaction kinetics.

Data Presentation

The quantitative data from this experiment can be summarized in a table to compare the reaction rates at different pH values.

pHInitial Rate (Abs/min)Half-life (min)Maximum Absorbance (AU)
50.05140.8
70.02350.5
90.0051380.2

Logical Relationship of pH Control in Imine Formation

The rate of imine formation is highly dependent on the pH of the reaction medium. Acid catalysis is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water. However, at very low pH, the amine nucleophile is protonated and becomes non-nucleophilic. Therefore, a slightly acidic pH is generally optimal for imine formation.

G cluster_0 Reaction Conditions cluster_1 Effect on Reactants and Intermediates cluster_2 Reaction Outcome High_pH High pH (Basic) Amine_Nucleophilicity Amine is a strong nucleophile High_pH->Amine_Nucleophilicity Hemiaminal_Protonation Insufficient protonation of hemiaminal -OH High_pH->Hemiaminal_Protonation Optimal_pH Optimal pH (Slightly Acidic) Optimal_pH->Amine_Nucleophilicity Efficient_Protonation Efficient protonation of hemiaminal -OH Optimal_pH->Efficient_Protonation Low_pH Low pH (Strongly Acidic) Protonated_Amine Amine is protonated (non-nucleophilic) Low_pH->Protonated_Amine Slow_Reaction_Base Slow Reaction Rate Amine_Nucleophilicity->Slow_Reaction_Base Rate-limiting decomposition of hemiaminal Fast_Reaction Fast Reaction Rate Amine_Nucleophilicity->Fast_Reaction Hemiaminal_Protonation->Slow_Reaction_Base Efficient_Protonation->Fast_Reaction Slow_Reaction_Acid Slow Reaction Rate Protonated_Amine->Slow_Reaction_Acid Reduced nucleophilic attack

Caption: Logical flow of pH influence on intramolecular imine formation.

Application Note 2: Intermolecular Reductive Amination with 7-(Methylamino)heptan-2-one

Introduction

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In the context of 7-(methylamino)heptan-2-one, the ketone functionality can react with an external primary or secondary amine to form an iminium ion, which is then reduced in situ to a new secondary or tertiary amine, respectively. This reaction is highly valuable in drug discovery for creating libraries of substituted amines.

Key Experimental Protocols

Protocol 2.1: Synthesis of a Novel Diamine via Reductive Amination

This protocol details the reductive amination of 7-(methylamino)heptan-2-one with benzylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 7-(methylamino)heptan-2-one

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 7-(methylamino)heptan-2-one (1 mmol) and benzylamine (1.1 mmol) in anhydrous DCM (10 mL).

  • Add acetic acid (1.1 mmol) to the mixture and stir for 20 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

A table summarizing the results of the reductive amination with various primary amines can be used to compare the efficiency of the reaction.

AmineProductYield (%)Purity (by HPLC) (%)
BenzylamineN1-methyl-N7-benzylheptane-2,7-diamine8598
AnilineN1-methyl-N7-phenylheptane-2,7-diamine6595
CyclohexylamineN7-cyclohexyl-N1-methylheptane-2,7-diamine9299

Experimental Workflow for Reductive Amination

The following diagram illustrates the key steps in the experimental workflow for the reductive amination of 7-(methylamino)heptan-2-one.

G Start Start Reactants Mix 7-(methylamino)heptan-2-one, a primary amine, and acetic acid in DCM Start->Reactants Iminium_Formation Stir for 20 min to form the iminium ion intermediate Reactants->Iminium_Formation Reduction Add Sodium Triacetoxyborohydride and stir overnight Iminium_Formation->Reduction Quench Quench reaction with saturated NaHCO3 solution Reduction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry organic layer with MgSO4 Extraction->Drying Purification Concentrate and purify by column chromatography Drying->Purification Product Characterize final product Purification->Product

Caption: Workflow for the intermolecular reductive amination reaction.

Signaling Pathway: General Mechanism of Reductive Amination

The following diagram illustrates the general mechanistic pathway for the acid-catalyzed reductive amination of a ketone with a primary amine.

G Ketone Ketone (7-(methylamino)heptan-2-one) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary Amine (e.g., Benzylamine) Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion + H+ Final_Amine Final Product (Substituted Diamine) Iminium_Ion->Final_Amine + [H-] H2O H2O Iminium_Ion->H2O H_plus H+ H_plus->Hemiaminal Reducer [H-] (from STAB) Reducer->Final_Amine

Caption: General mechanism of reductive amination.

Application Notes and Protocols for 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 7-(methylamino)heptan-2-one. Due to the absence of specific safety data for this compound, the following guidelines are based on the known hazards of structurally similar compounds, namely aliphatic ketones and secondary amines. A conservative approach is strongly recommended.

Compound Information

Compound Name 7-(methylamino)heptan-2-one
CAS Number Not available
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Structural Formula CH₃NH(CH₂)₅COCH₃
Description Colorless to pale yellow liquid with a potential amine-like or unpleasant odor.[1]

Hazard Assessment

The hazard profile of 7-(methylamino)heptan-2-one is inferred from its functional groups: a ketone and a secondary amine.

  • Flammability : Expected to be a flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Vapors may form explosive mixtures with air.[2]

  • Toxicity : Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][4] May cause skin and eye irritation or burns.[4][5]

  • Reactivity : May be incompatible with strong oxidizing agents, acids, and bases.[2]

  • Environmental Hazards : Avoid release to the environment.[6]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial to ensure user safety.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[7]To protect against splashes and vapors that can cause serious eye irritation or burns.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing.[1][7]To prevent skin contact, which may be harmful and cause irritation or burns.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][8] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.[9]To avoid inhalation of potentially harmful vapors.[1]

Handling Procedures

Adherence to strict handling protocols is essential to minimize exposure and risk.

4.1. General Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not breathe vapors or mist.[3]

  • Keep containers tightly closed when not in use.[2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the work area.[1][3]

4.2. Spill and Leak Procedures

  • Evacuate : Immediately evacuate the area of the spill.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Use a liquid-absorbent material (e.g., Chemizorb®) to contain the spill.

  • Collection : Carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly.

  • Personal Protection : Wear appropriate PPE during the entire cleanup process.

Storage Procedures

Proper storage is critical for maintaining the stability and integrity of 7-(methylamino)heptan-2-one.

Storage Parameter Condition Rationale
Temperature Store in a cool, well-ventilated place.[2] Keep away from heat.[2][3] Recommended storage temperature below 30°C (86°F).[10]To prevent degradation and minimize vapor pressure.
Light Protect from direct sunlight.[11]To avoid potential light-induced degradation.
Moisture Store in a dry environment.[10] Keep container tightly closed.[2][3] Amines can be hygroscopic.[10]To prevent absorption of moisture, which can lead to degradation.[10]
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.[2][12]To prevent hazardous chemical reactions.
Container Use tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[10]To prevent leakage and reaction with the container material.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][13]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocols Workflow

The following diagram illustrates the logical workflow for the safe handling and use of 7-(methylamino)heptan-2-one in a research setting.

Workflow for Safe Handling of 7-(methylamino)heptan-2-one cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Retrieve from Storage Retrieve from Storage Prepare Work Area->Retrieve from Storage Perform Experiment Perform Experiment Retrieve from Storage->Perform Experiment Spill? Spill? Perform Experiment->Spill? Decontaminate Decontaminate Spill?->Decontaminate No Spill Protocol Spill Protocol Spill?->Spill Protocol Yes Dispose Waste Dispose Waste Decontaminate->Dispose Waste Return to Storage Return to Storage Dispose Waste->Return to Storage Spill Protocol->Decontaminate

Caption: Logical workflow for the safe handling of 7-(methylamino)heptan-2-one.

References

Troubleshooting & Optimization

7-(methylamino)heptan-2-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 7-(methylamino)heptan-2-one?

The primary stability concerns for 7-(methylamino)heptan-2-one stem from its two main functional groups: the secondary amine and the ketone. The secondary amine is susceptible to oxidation and can react with atmospheric carbon dioxide. The ketone functionality, particularly the alpha-protons, can be involved in various reactions, especially under acidic or basic conditions.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways have not been documented, based on its structure, likely degradation routes include:

  • Oxidation: The methylamino group can be oxidized, leading to the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air, light, and certain metal ions.

  • Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation or react with other carbonyl-containing impurities.

  • Reaction with Carbon Dioxide: The secondary amine can react with atmospheric CO2 to form a carbamate salt.

  • Maillard-type Reactions: In the presence of reducing sugars or other reactive carbonyl compounds, the amine group can participate in Maillard-type browning reactions.

Q3: How should I store 7-(methylamino)heptan-2-one to ensure its stability?

To maximize stability, 7-(methylamino)heptan-2-one should be stored under the following conditions:

  • Temperature: Store at or below +4°C. For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with CO2.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Container: Use tightly sealed containers to prevent exposure to moisture and air.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration (yellowing or browning) of the sample Oxidation of the amine or Maillard-type reactions.1. Ensure the compound is stored under an inert atmosphere.2. Protect from light.3. Analyze for oxidative degradation products using LC-MS.
Loss of potency or unexpected peaks in chromatography Chemical degradation.1. Verify storage conditions (temperature, atmosphere, light exposure).2. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradants.3. Use a stability-indicating analytical method to resolve the parent compound from its degradation products.
Poor solubility or precipitation from solution Formation of insoluble degradation products or salts (e.g., carbamates).1. Prepare fresh solutions for each use.2. If storing solutions, filter before use.3. Consider using a buffered solution if pH is a factor in solubility and stability.
Inconsistent experimental results Sample instability under experimental conditions.1. Evaluate the stability of the compound in the specific experimental buffers and conditions.2. Minimize the time the compound is in solution before use.3. Include stability checks as part of the experimental design.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 7-(methylamino)heptan-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples, along with an unstressed control sample, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.
  • The HPLC method should be capable of separating the parent compound from all generated degradation products.

Protocol 2: Long-Term Stability Study

This protocol assesses the stability of the compound under recommended storage conditions.

1. Sample Preparation:

  • Aliquot the 7-(methylamino)heptan-2-one sample into multiple sealed vials under an inert atmosphere.

2. Storage Conditions:

  • Store the vials at the recommended long-term storage temperature (e.g., -20°C) and a real-time condition (e.g., +4°C), protected from light.

3. Time Points:

  • Establish a schedule for analysis, for example: 0, 1, 3, 6, 12, and 24 months.

4. Analysis:

  • At each time point, remove a vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Analyze the sample using a validated stability-indicating analytical method to determine the purity and concentration of 7-(methylamino)heptan-2-one.

Visualizations

degradation_pathway main 7-(methylamino)heptan-2-one oxide N-oxide derivative main->oxide Oxidation (O2, light, metal ions) carbamate Carbamate salt main->carbamate Reaction with CO2 aldol Aldol condensation product main->aldol Base-catalyzed self-condensation

Caption: Potential degradation pathways for 7-(methylamino)heptan-2-one.

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_long_term Long-Term Stability Study prep_forced Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep_forced->stress analyze_forced Analyze by HPLC-UV/MS stress->analyze_forced identify Identify Degradation Products analyze_forced->identify prep_long Aliquot and Store Samples (-20°C and +4°C) time_points Analyze at Predetermined Time Points prep_long->time_points assess Assess Purity and Concentration time_points->assess

Caption: Workflow for stability assessment of 7-(methylamino)heptan-2-one.

overcoming solubility problems of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-(methylamino)heptan-2-one.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with 7-(methylamino)heptan-2-one in a question-and-answer format.

Q1: My 7-(methylamino)heptan-2-one is not dissolving in water. What should I do?

A1: 7-(methylamino)heptan-2-one is expected to have limited solubility in water due to its seven-carbon chain, which imparts significant nonpolar character.[1][2][3] The presence of a polar carbonyl group and a secondary amine allows for some interaction with water through hydrogen bonding, but this may not be sufficient for complete dissolution at higher concentrations.[4][5][6][7][8]

Troubleshooting Steps:

  • Reduce the concentration: Attempt to dissolve a smaller amount of the compound in the same volume of water.

  • Apply gentle heating: Warming the solution can increase the solubility of many organic compounds. Use a water bath and monitor the temperature to avoid degradation.

  • Adjust the pH: The secondary amine group in 7-(methylamino)heptan-2-one can be protonated at acidic pH to form a more soluble ammonium salt.[8] Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring and observe for dissolution.

  • Use a co-solvent: Adding a water-miscible organic solvent can increase the solubility.[9][10][11] See the detailed protocol below.

Q2: I'm observing an oily residue or incomplete dissolution in my organic solvent. What could be the issue?

A2: While 7-(methylamino)heptan-2-one is expected to be more soluble in organic solvents than in water, the choice of solvent is crucial.[1][3] The polarity of the solvent should be compatible with the compound.

Troubleshooting Steps:

  • Select an appropriate solvent: Refer to the solubility table below for recommended solvents. Solvents like ethanol, methanol, and DMSO are good starting points.

  • Ensure solvent purity: Impurities in the solvent, especially water, can significantly reduce the solubility of organic compounds. Use anhydrous solvents if possible.

  • Increase the solvent volume: You may be attempting to dissolve too much compound in a limited volume of solvent.

  • Try sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.[9]

Q3: Can I use pH adjustment to improve solubility in organic solvents?

A3: pH adjustment is primarily effective for improving solubility in aqueous solutions where the compound can be ionized. In most aprotic organic solvents, pH is not a relevant concept, and adding acids or bases is unlikely to improve solubility and may complicate your experiment. For protic organic solvents like alcohols, the effect of pH adjustment will be less pronounced than in water.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of 7-(methylamino)heptan-2-one?

Q: How should I store 7-(methylamino)heptan-2-one?

A: Store 7-(methylamino)heptan-2-one in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Q: Is 7-(methylamino)heptan-2-one stable in solution?

A: The stability of 7-(methylamino)heptan-2-one in solution will depend on the solvent and storage conditions. In aqueous solutions, be mindful of potential degradation over time, especially if the pH is not neutral. For long-term storage, it is advisable to prepare fresh solutions or store stock solutions at low temperatures (e.g., -20°C).

Data Presentation

Table 1: Predicted Qualitative Solubility of 7-(methylamino)heptan-2-one

SolventPolarityPredicted SolubilityRationale
WaterHighSparingly SolubleThe long alkyl chain reduces water solubility despite the presence of polar functional groups.[1][2][3]
MethanolHighSolubleThe polar alcohol can interact with the ketone and amine groups.
EthanolHighSolubleSimilar to methanol, it is a good solvent for compounds with moderate polarity.
Dimethyl Sulfoxide (DMSO)HighSolubleA powerful aprotic solvent capable of dissolving a wide range of compounds.[11]
Dichloromethane (DCM)MediumSolubleA common organic solvent suitable for compounds of moderate polarity.
HexaneLowSparingly SolubleThe compound's polarity is likely too high for good solubility in nonpolar alkanes.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of 7-(methylamino)heptan-2-one by protonating the secondary amine.

Materials:

  • 7-(methylamino)heptan-2-one

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Weigh the desired amount of 7-(methylamino)heptan-2-one and add it to a beaker.

  • Add the desired volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH and observe for dissolution. Continue adding acid until the compound fully dissolves.

  • Record the final pH of the solution.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol details the use of a water-miscible organic solvent to improve the solubility of 7-(methylamino)heptan-2-one in an aqueous medium.[9][10][11]

Materials:

  • 7-(methylamino)heptan-2-one

  • Deionized water

  • A water-miscible organic solvent (e.g., ethanol, DMSO)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Dissolve the desired amount of 7-(methylamino)heptan-2-one in a small volume of the chosen organic co-solvent (e.g., ethanol or DMSO).

  • Once fully dissolved, slowly add this organic solution to the desired volume of deionized water while vortexing or stirring vigorously.

  • Observe the solution for any precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent.

  • The final concentration of the organic co-solvent should be kept as low as possible, especially for biological experiments where the solvent may have its own effects.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Dissolve 7-(methylamino)heptan-2-one solvent_choice Select Solvent System (Aqueous or Organic) start->solvent_choice aqueous_path Aqueous System solvent_choice->aqueous_path Aqueous organic_path Organic System solvent_choice->organic_path Organic check_dissolution_aq Does it dissolve? aqueous_path->check_dissolution_aq check_dissolution_org Does it dissolve? organic_path->check_dissolution_org troubleshoot_aq Troubleshoot Aqueous Solubility check_dissolution_aq->troubleshoot_aq No success Success: Compound Dissolved check_dissolution_aq->success Yes troubleshoot_org Troubleshoot Organic Solubility check_dissolution_org->troubleshoot_org No check_dissolution_org->success Yes ph_adjust Adjust pH (Acidify) troubleshoot_aq->ph_adjust co_solvent Use Co-solvent troubleshoot_aq->co_solvent heating Gentle Heating troubleshoot_aq->heating sonication_aq Sonication troubleshoot_aq->sonication_aq check_solvent Check Solvent Polarity & Purity troubleshoot_org->check_solvent increase_volume Increase Solvent Volume troubleshoot_org->increase_volume sonication_org Sonication troubleshoot_org->sonication_org recheck_dissolution_aq Does it dissolve now? ph_adjust->recheck_dissolution_aq co_solvent->recheck_dissolution_aq heating->recheck_dissolution_aq sonication_aq->recheck_dissolution_aq recheck_dissolution_org Does it dissolve now? check_solvent->recheck_dissolution_org increase_volume->recheck_dissolution_org sonication_org->recheck_dissolution_org fail Re-evaluate Formulation Strategy recheck_dissolution_aq->success Yes recheck_dissolution_aq->fail No recheck_dissolution_org->success Yes recheck_dissolution_org->fail No

Caption: Troubleshooting workflow for overcoming solubility issues with 7-(methylamino)heptan-2-one.

References

Technical Support Center: Optimization of Reaction Conditions for 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-(methylamino)heptan-2-one via reductive amination.

Experimental Protocol: Reductive Amination of Heptan-2-one

This section details a standard laboratory procedure for the synthesis of 7-(methylamino)heptan-2-one.

Materials:

  • Heptan-2-one

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Equipment for solvent removal (rotary evaporator)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add heptan-2-one (1 equivalent).

  • Solvent and Amine Addition: Dissolve the heptan-2-one in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add the methylamine solution (1.5-2.0 equivalents).

  • Imine Formation: If desired, the imine can be pre-formed by stirring the mixture at room temperature for 1-2 hours. For reactions involving less reactive ketones, adding a dehydrating agent like anhydrous magnesium sulfate can be beneficial.

  • pH Adjustment (if necessary): For direct reductive amination, the addition of a small amount of acetic acid (0.5-1.0 equivalent) can catalyze imine formation. The reaction is typically most effective under weakly acidic conditions.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirring solution. The addition should be controlled to manage any potential exotherm. If using sodium cyanoborohydride, exercise caution as it can release toxic hydrogen cyanide upon contact with strong acids.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-(methylamino)heptan-2-one.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.- Pre-form the imine by stirring the ketone and amine together for 1-2 hours before adding the reducing agent.[1] - Add a catalytic amount of acetic acid to promote imine formation. - Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Inactive reducing agent.- Use a fresh batch of the reducing agent. - Ensure the reducing agent has been stored under appropriate anhydrous conditions.
Unsuitable solvent.- While DCM and DCE are common, other solvents like methanol or THF can be trialed. Note that protic solvents like methanol can react with some reducing agents.[2]
Formation of Side Products (e.g., Alcohol) Reduction of the starting ketone.- Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[2][3] - Add the reducing agent after confirming imine formation via TLC or GC-MS.
Dialkylation of the Amine Reaction of the product amine with another molecule of the ketone.- Use a larger excess of the primary amine. - A stepwise procedure of forming the imine first, followed by reduction, can minimize this side reaction.[2]
Difficult Product Isolation Emulsion formation during work-up.- Add more brine to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of celite.
Co-elution of product and impurities during chromatography.- Adjust the polarity of the eluent system. A gradient elution might be necessary. - Consider an acidic work-up to protonate the amine product, allowing for extraction into an aqueous layer, followed by basification and re-extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. It is milder and more selective for the reduction of the intermediate iminium ion over the starting ketone, which helps to minimize the formation of the corresponding alcohol as a byproduct.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful handling due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[4]

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, ensure the complete formation of the imine before reduction. This can be achieved by increasing the reaction time for imine formation, using a slight excess of the methylamine, and adding a catalytic amount of acid.[1] Using a fresh and active reducing agent is also crucial. Optimizing the reaction temperature can also have an impact; while many reductive aminations proceed well at room temperature, gentle heating may be required for less reactive substrates.

Q3: What is the role of acetic acid in the reaction?

A3: Acetic acid acts as a catalyst to promote the formation of the iminium ion from the ketone and amine. The reaction is generally favored under weakly acidic conditions which facilitate the dehydration step in imine formation. However, highly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.

Q4: Can I use aqueous methylamine?

A4: Yes, an aqueous solution of methylamine can be used. However, the presence of water can sometimes hinder the formation of the imine, which is a dehydration reaction. Using a methylamine solution in an organic solvent like THF or methanol is often preferred. If using an aqueous solution, the use of a dehydrating agent may be beneficial.

Q5: How do I know when the reaction is complete?

A5: The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is considered complete when the limiting reactant, typically the heptan-2-one, is no longer detectable.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)High selectivity for imines over ketones, mild reaction conditions.[2][3]Moisture sensitive, can be more expensive.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective for one-pot reactions, stable in mildly acidic conditions.[4]Highly toxic, releases HCN with strong acids.[4]
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting ketone, less selective.
Catalytic Hydrogenation (H₂, Pd/C)Methanol (MeOH), Ethanol (EtOH)"Green" reagent (H₂), high atom economy.Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.

Visualizations

experimental_workflow Experimental Workflow for 7-(methylamino)heptan-2-one Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Heptan-2-one & Methylamine in Solvent imine_formation Imine Formation (Optional: Acetic Acid Catalyst) start->imine_formation reduction Reduction (Add Reducing Agent, e.g., NaBH(OAc)₃) imine_formation->reduction monitoring Reaction Monitoring (TLC / GC-MS) reduction->monitoring quench Quench Reaction (aq. NaHCO₃) monitoring->quench extraction Extraction (DCM) quench->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography / Distillation) concentration->purification product Final Product: 7-(methylamino)heptan-2-one purification->product

Caption: A flowchart illustrating the key steps in the synthesis of 7-(methylamino)heptan-2-one.

troubleshooting_logic Troubleshooting Logic for Low Product Yield cluster_sm_present Troubleshoot Reaction Conditions cluster_sm_absent Troubleshoot Work-up/Side Reactions start Low or No Product Yield check_sm Check for Starting Material (Ketone) via TLC/GC-MS start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent imine_issue Incomplete Imine Formation? sm_present->imine_issue reductant_issue Inactive Reducing Agent? sm_present->reductant_issue side_product Side Product Formed? (e.g., alcohol) sm_absent->side_product workup_loss Product Lost During Work-up? sm_absent->workup_loss imine_solution Optimize Imine Formation: - Add catalyst (AcOH) - Use dehydrating agent - Increase reaction time imine_issue->imine_solution Yes reductant_solution Use fresh reducing agent reductant_issue->reductant_solution Yes side_product_solution Use milder, more selective reducing agent (e.g., NaBH(OAc)₃) side_product->side_product_solution Yes workup_solution Optimize extraction pH and solvent choice workup_loss->workup_solution Yes

Caption: A decision tree for troubleshooting low yield in the reductive amination reaction.

References

preventing side reactions in the synthesis of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(methylamino)heptan-2-one. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-(methylamino)heptan-2-one?

A1: The most prevalent and efficient method for the synthesis of 7-(methylamino)heptan-2-one is through the reductive amination of a suitable 1,6-dicarbonyl precursor, such as 6-oxoheptanal. This one-pot reaction involves the formation of an imine or enamine intermediate from the carbonyl compound and methylamine, which is then reduced in situ to the desired secondary amine.[1][2][3]

Q2: What are the primary potential side reactions to consider during the synthesis of 7-(methylamino)heptan-2-one?

A2: The primary side reactions of concern are:

  • Intramolecular Cyclization: The initial product, 7-aminoheptan-2-one, can undergo intramolecular cyclization to form N-methyl-2-methylpiperidine, especially under acidic conditions or at elevated temperatures.[2]

  • Over-alkylation: The secondary amine product can react further with the carbonyl precursor to form a tertiary amine.[1][4]

  • Reduction of the Carbonyl Group: The reducing agent may reduce the ketone or aldehyde functional group of the starting material to an alcohol before amination occurs.[3]

Q3: Which reducing agents are recommended for this synthesis, and how do they differ?

A3: Several reducing agents can be employed, with the choice impacting selectivity and reaction conditions:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is particularly effective for reductive amination and can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][6] It is less likely to reduce the starting carbonyl compound compared to stronger reducing agents.

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic pH. However, it is toxic and can generate hydrogen cyanide gas, requiring careful handling.[2][3]

  • Sodium borohydride (NaBH₄): A more powerful reducing agent that can be used, but it may also lead to the undesired reduction of the starting carbonyl group. Its selectivity can sometimes be improved by performing the reaction in a stepwise manner.[1][5]

  • Catalytic Hydrogenation (H₂/Pd, Pt, Ni): This method is also effective but may require specialized equipment for handling hydrogen gas under pressure.[3]

Troubleshooting Guides

Problem 1: Low Yield of 7-(methylamino)heptan-2-one and a significant amount of a cyclic byproduct.

Possible Cause: Intramolecular cyclization of the intermediate amino-ketone is likely occurring. This is favored by acidic conditions and higher temperatures.

Solutions:

  • pH Control: Maintain a neutral to slightly basic pH during the reaction and workup to minimize the protonation of the amine, which can catalyze cyclization.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the intramolecular cyclization, which typically has a higher activation energy than the desired intermolecular reaction.

  • Choice of Reducing Agent: Utilize a mild and selective reducing agent like sodium triacetoxyborohydride, which allows for rapid reduction of the imine intermediate as it is formed, thus minimizing the concentration of the amino-ketone precursor available for cyclization.[5][6]

  • Stepwise Procedure: Consider a two-step procedure where the imine is formed first under anhydrous conditions, followed by reduction at low temperature.[1]

Problem 2: Presence of a higher molecular weight impurity, suggesting over-alkylation.

Possible Cause: The desired secondary amine product is reacting further with the starting dicarbonyl compound to form a tertiary amine.

Solutions:

  • Stoichiometry Control: Use a slight excess of methylamine relative to the dicarbonyl starting material to favor the formation of the primary imine and subsequent secondary amine.[4]

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed secondary amine low, reducing the probability of it reacting further.

  • Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further side reactions.

Problem 3: The starting dicarbonyl is consumed, but the desired product yield is low, with a significant amount of a hydroxyl-containing byproduct.

Possible Cause: The reducing agent is reducing the carbonyl group of the starting material to an alcohol.

Solutions:

  • Use a More Selective Reducing Agent: Switch to a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce aldehydes and ketones under the reaction conditions for reductive amination.[5][6]

  • pH Optimization: For reagents like sodium cyanoborohydride, the rate of imine reduction is faster than carbonyl reduction at near-neutral pH. Ensure the pH is controlled within the optimal range (typically 6-7) for the selective reduction of the imine.[2][3]

  • Two-Step Procedure: Form the imine first, then add the reducing agent. This ensures that the reducing agent primarily encounters the imine intermediate.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution in the Reductive Amination of 6-Oxoheptanal with Methylamine (Illustrative)

ParameterCondition A (Hypothetical)Condition B (Hypothetical)Condition C (Hypothetical)Expected Outcome
Reducing Agent NaBH₄NaBH₃CNNaBH(OAc)₃NaBH(OAc)₃ is expected to give the highest selectivity for the desired product due to its mild nature.[5][6]
Temperature 50 °C25 °C0 °CLower temperatures are expected to minimize the formation of the cyclic byproduct.[2]
pH 578A neutral to slightly basic pH is expected to reduce the rate of intramolecular cyclization.
Stoichiometry (Methylamine:Dicarbonyl) 1:11.2:11.5:1An excess of methylamine should favor the desired product over the over-alkylated byproduct.[4]
Expected Yield of 7-(methylamino)heptan-2-one Low to ModerateModerate to HighHighCondition C represents optimized conditions for maximizing the yield of the target molecule.
Expected Major Side Product(s) N-methyl-2-methylpiperidine, 7-hydroxy-2-heptanoneN-methyl-2-methylpiperidineMinimal side productsThe choice of reagents and conditions in C is aimed at minimizing both cyclization and carbonyl reduction.

Experimental Protocols

Key Experiment: Synthesis of 7-(methylamino)heptan-2-one via Reductive Amination of 6-Oxoheptanal

This protocol is a representative procedure based on established principles of reductive amination.[1][5][6] Researchers should optimize conditions for their specific setup.

Materials:

  • 6-Oxoheptanal

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-oxoheptanal (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add methylamine (1.2 eq).

  • If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 6-Oxoheptanal Intermediate Imine/Enamine Intermediate Start->Intermediate + Methylamine Methylamine (CH3NH2) Methylamine->Intermediate Product 7-(Methylamino)heptan-2-one Intermediate->Product + ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Synthesis of 7-(methylamino)heptan-2-one.

Side_Reactions MainReaction Reductive Amination of 6-Oxoheptanal DesiredProduct 7-(Methylamino)heptan-2-one MainReaction->DesiredProduct SideProduct1 Intramolecular Cyclization (N-methyl-2-methylpiperidine) MainReaction->SideProduct1 SideProduct2 Over-alkylation (Tertiary Amine) MainReaction->SideProduct2 SideProduct3 Carbonyl Reduction (7-hydroxy-2-heptanone) MainReaction->SideProduct3

Caption: Potential side reactions in the synthesis.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions LowYield Low Yield of Desired Product IntraCyclization Intramolecular Cyclization LowYield->IntraCyclization CarbonylReduction Carbonyl Reduction LowYield->CarbonylReduction CyclicProduct Presence of Cyclic Byproduct CyclicProduct->IntraCyclization HighMW_Impurity High MW Impurity OverAlkylation Over-alkylation HighMW_Impurity->OverAlkylation Hydroxy_Impurity Hydroxy Byproduct Hydroxy_Impurity->CarbonylReduction Control_pH_Temp Control pH and Temperature IntraCyclization->Control_pH_Temp Selective_Reagent Use Selective Reducing Agent IntraCyclization->Selective_Reagent Control_Stoich Control Stoichiometry OverAlkylation->Control_Stoich CarbonylReduction->Selective_Reagent Stepwise Stepwise Procedure CarbonylReduction->Stepwise

Caption: Troubleshooting logic for side reactions.

References

Technical Support Center: Scaling Up the Production of 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 7-(methylamino)heptan-2-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 7-(methylamino)heptan-2-one, particularly when scaling up the process. A common synthetic route is the reductive amination of a suitable precursor, such as a diketone or a protected keto-aldehyde. The following troubleshooting guide is based on this synthetic approach.

Issue 1: Low Yield of 7-(methylamino)heptan-2-one

Potential Cause Suggested Solution
Incomplete imine formationEnsure the reaction is carried out under mildly acidic conditions (pH 4-5) to favor imine formation. Consider removing water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.[1]
Reduction of the starting ketoneUse a milder reducing agent that selectively reduces the imine in the presence of the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[2][3]
Over-alkylation leading to tertiary amineControl the stoichiometry of the reactants carefully. Using an excess of the ketone precursor relative to methylamine can help minimize the formation of the tertiary amine byproduct.[2]
Catalyst deactivationThe amine product or intermediates can sometimes deactivate the catalyst in catalytic hydrogenation. If using a metal catalyst, consider catalyst screening to find a more robust option.[1]
Poor quality of starting materialsEnsure the purity of the starting ketone and methylamine. Impurities can interfere with the reaction.

Issue 2: Difficulty in Product Purification

Potential Cause Suggested Solution
Presence of unreacted starting materialsOptimize the reaction conditions to drive the reaction to completion. For purification, consider column chromatography or distillation.
Formation of closely related byproductsIf byproducts have similar boiling points, fractional distillation under reduced pressure may be necessary. Alternatively, derivatization of the desired product to alter its physical properties for easier separation can be explored.
Emulsion formation during aqueous workupAdd brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Issue 3: Inconsistent Results Upon Scale-Up

| Potential Cause | Suggested Solution | | Inefficient heat transfer in larger reactors | Ensure adequate stirring and use a reactor with a suitable surface area-to-volume ratio for efficient heat dissipation, especially for exothermic reactions. | | Mass transfer limitations | Increase agitation speed to ensure proper mixing of reactants, particularly in heterogeneous reactions. | | Changes in reaction kinetics | Re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the larger scale. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-(methylamino)heptan-2-one?

A common and effective method is the reductive amination of a suitable precursor like heptane-2,7-dione or a related compound.[1][4] This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine.[1][2]

Q2: Which reducing agent is best for the reductive amination step?

Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for reductive amination.[2][3] They are mild enough to selectively reduce the imine without significantly reducing the starting ketone.[2] However, NaBH3CN can release toxic hydrogen cyanide upon acidification, so proper handling and quenching procedures are essential.[1]

Q3: How can I minimize the formation of the tertiary amine byproduct?

The formation of a tertiary amine can be a side reaction in reductive aminations.[2] To minimize this, you can use a stoichiometric amount or a slight excess of the ketone precursor relative to methylamine. Running the reaction at lower temperatures can also help improve selectivity.

Q4: What are the critical safety precautions when working with methylamine and cyanoborohydride reagents?

Methylamine is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas if exposed to strong acids.[1] All work should be performed in a fume hood, and the reaction should be quenched carefully with a suitable oxidizing agent like bleach before disposal.

Q5: Are there alternative synthetic routes to 7-(methylamino)heptan-2-one?

An alternative could be the Eschweiler-Clarke reaction, which involves the methylation of a primary amine.[5][6] In this case, one would start with 7-aminoheptan-2-one and react it with formaldehyde and formic acid.[5][6] However, this starting material may not be readily available.

Experimental Protocols

Protocol 1: Synthesis of 7-(methylamino)heptan-2-one via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • Heptane-2,7-dione (or a suitable precursor)

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the heptane-2,7-dione precursor in dichloromethane.

  • Add a solution of methylamine (1.0-1.2 equivalents) to the flask.

  • Add acetic acid to catalyze the imine formation (to a pH of approximately 4-5).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of 7-(methylamino)heptan-2-one

Reducing AgentReaction Time (h)Yield (%)Purity (%)Notes
NaBH(OAc)3128595Mild and selective.
NaBH3CN128293Requires careful handling due to toxicity.[1]
NaBH486580Can also reduce the starting ketone.[2]
H2/Pd-C247590Requires specialized hydrogenation equipment.

Table 2: Effect of pH on Imine Formation and Product Yield

pHImine Formation (%)Final Product Yield (%)
37065
4.59585
68078
84035

Mandatory Visualization

experimental_workflow start Start: Heptane-2,7-dione + Methylamine imine_formation Imine Formation (Acid Catalyst, RT, 1-2h) start->imine_formation reduction Reduction (NaBH(OAc)3, RT, 12h) imine_formation->reduction workup Aqueous Workup (NaHCO3, Brine) reduction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product: 7-(methylamino)heptan-2-one purification->product

Caption: Experimental workflow for the synthesis of 7-(methylamino)heptan-2-one.

troubleshooting_logic low_yield Low Yield? incomplete_imine Incomplete Imine Formation? low_yield->incomplete_imine Yes ketone_reduction Ketone Reduction? low_yield->ketone_reduction No optimize_ph Optimize pH (4-5) Remove Water incomplete_imine->optimize_ph Yes over_alkylation Over-alkylation? ketone_reduction->over_alkylation No milder_reductant Use Milder Reductant (e.g., NaBH(OAc)3) ketone_reduction->milder_reductant Yes control_stoichiometry Control Stoichiometry over_alkylation->control_stoichiometry Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Resolution of 7-(Methylamino)heptan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 7-(methylamino)heptan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of 7-(methylamino)heptan-2-one?

A1: The most common methods for resolving chiral amines and ketones like 7-(methylamino)heptan-2-one are:

  • Classical Diastereomeric Salt Crystallization: This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the CSP.[4][5]

Q2: Which chiral resolving agents are suitable for the diastereomeric salt crystallization of 7-(methylamino)heptan-2-one?

A2: For the resolution of a basic compound like 7-(methylamino)heptan-2-one, chiral acids are used as resolving agents. Commonly used and effective chiral acids include:

  • (+)-Tartaric acid or (-)-Tartaric acid[3][6][7]

  • (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

  • (+)-Camphorsulfonic acid or (-)-Camphorsulfonic acid[1]

The choice of resolving agent and solvent is crucial and often requires empirical screening to find the optimal conditions for diastereomeric salt formation and separation.

Q3: Can I use enzymatic resolution for 7-(methylamino)heptan-2-one?

A3: Yes, enzymatic resolution is a viable option. Lipases are commonly used for the kinetic resolution of racemic amines and ketones. The enzyme will selectively acylate one enantiomer, and the resulting acylated product can be separated from the unreacted enantiomer. The choice of enzyme, acyl donor, and solvent system is critical for achieving high enantioselectivity and yield.

Q4: What should I consider when developing a chiral HPLC method for this compound?

A4: For chiral HPLC method development, consider the following:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are often effective for the separation of β-amino ketones.[4] Pirkle-type CSPs can also be tested.[5]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is a good starting point. The ratio of the alcohol modifier can be adjusted to optimize the separation.

  • Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Solution is too dilute.- Inappropriate solvent system.- Supersaturation not achieved.- Concentrate the solution by evaporating some of the solvent.- Try different solvents or solvent mixtures.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
Oily precipitate instead of crystals - Compound is "oiling out" due to low melting point or high solubility in the chosen solvent.- Cooling rate is too fast.- Try a different solvent in which the diastereomeric salt is less soluble.- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.- Add a co-solvent to reduce the solubility of the salt.
Low enantiomeric excess (ee) of the resolved amine - Incomplete separation of diastereomers.- Co-crystallization of both diastereomers.- Racemization during salt breaking.- Perform multiple recrystallizations of the diastereomeric salt to improve its purity.- Screen for different resolving agents and solvent systems to find conditions that provide better discrimination between the diastereomers.- Use mild basic conditions (e.g., NaHCO3 solution) to liberate the free amine from the salt to avoid racemization.
Low yield of the desired enantiomer - Significant solubility of the desired diastereomeric salt in the mother liquor.- Loss of material during transfers and filtration.- Optimize the solvent system to minimize the solubility of the desired salt.- Cool the crystallization mixture thoroughly before filtration.- Wash the filtered crystals with a minimal amount of cold solvent.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inappropriate enzyme.- Non-optimal reaction conditions (pH, temperature).- Enzyme inhibition by substrate or product.- Screen a panel of different lipases or other relevant enzymes.- Optimize the pH and temperature for the chosen enzyme.- Perform the reaction at a lower substrate concentration.
Low enantioselectivity (low ee) - The chosen enzyme is not highly selective for the substrate.- Unsuitable acyl donor or solvent.- Screen different enzymes for higher enantioselectivity.- Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate).- Experiment with different organic solvents, as they can significantly influence enzyme selectivity.
Difficult separation of product and unreacted enantiomer - Similar physical properties of the acylated product and the unreacted amine.- Optimize the chromatographic conditions (e.g., column, mobile phase) for better separation.- Consider a chemical work-up procedure that selectively removes one of the components.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Non-optimal mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Vary the mobile phase composition, especially the type and concentration of the alcohol modifier.
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase additive.- Add a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) modifier to the mobile phase to suppress unwanted ionic interactions.
Poor resolution - Suboptimal mobile phase composition or flow rate.- Fine-tune the percentage of the alcohol modifier in the mobile phase.- Optimize the flow rate; lower flow rates often lead to better resolution.

Experimental Protocols (Templates)

These are generalized protocols based on methods for analogous compounds and should be optimized for 7-(methylamino)heptan-2-one.

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve racemic 7-(methylamino)heptan-2-one (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

    • Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid, 0.5-1.0 eq.) in the same solvent.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching or seeding.

    • Once crystallization begins, allow it to proceed at room temperature for several hours, then cool in an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a mild base (e.g., saturated NaHCO3 solution) until the solution is basic (pH > 8).

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 7-(methylamino)heptan-2-one.

Protocol 2: Enzymatic Resolution
  • Reaction Setup:

    • Dissolve racemic 7-(methylamino)heptan-2-one in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Add an acyl donor (e.g., vinyl acetate, 1.0-1.5 eq.).

    • Add the lipase (e.g., Candida antarctica lipase B (Novozym 435), 10-50 mg per mmol of substrate).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up and Separation:

    • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the acylated product from the unreacted enantiomer using column chromatography or distillation.

  • Hydrolysis of the Acylated Product (to recover the other enantiomer):

    • The acylated product can be hydrolyzed using acidic or basic conditions to yield the other enantiomer of 7-(methylamino)heptan-2-one.

Quantitative Data for Analogous Compounds

The following tables summarize typical results for the resolution of structurally similar amino ketones and amines. These values should be considered as a starting point for the optimization of the resolution of 7-(methylamino)heptan-2-one.

Table 1: Diastereomeric Salt Crystallization of Chiral Amines

Chiral AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)Reference
1-Phenylethylamine(+)-Tartaric AcidMethanol40-50>98[3]
2-Phenyl-1-propylamine(-)-Tartaric AcidIsopropanol7095[6]

Table 2: Chiral HPLC of β-Amino Ketones

CompoundChiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Resolution (Rs)Reference
N-benzyl-3-amino-1,3-diphenylpropan-1-oneChiralcel OD-H90:102.1[4]
3-(4-chlorobenzylamino)-1,3-diphenylpropan-1-oneChiralpak AD80:201.8[4]

Visualizations

Experimental_Workflow_Diastereomeric_Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Free Amine racemic_amine Racemic 7-(methylamino)heptan-2-one diastereomeric_salts Mixture of Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble base_treatment Treatment with Base (e.g., NaHCO3) less_soluble->base_treatment enantiomer_1 Enantiomer 1 base_treatment->enantiomer_1 Logical_Relationship_Chiral_HPLC cluster_0 Factors Influencing Separation CSP Chiral Stationary Phase (e.g., Polysaccharide-based) Resolution Enantiomeric Resolution CSP->Resolution Mobile_Phase Mobile Phase Composition (e.g., Hexane:IPA ratio) Mobile_Phase->Resolution Additives Mobile Phase Additives (e.g., TFA, DEA) Additives->Resolution

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-(methylamino)heptan-2-one and its structurally related analogs. Due to the limited availability of direct experimental data for 7-(methylamino)heptan-2-one, this comparison is based on available data for close structural homologs and established principles of structure-activity relationships in aminoketone compounds. This document aims to provide a valuable resource for researchers interested in the potential applications of this chemical class, particularly in the fields of antimicrobial and antifungal drug discovery.

Physicochemical Properties

The physicochemical properties of 7-(methylamino)heptan-2-one and its selected analogs, 6-(methylamino)hexan-2-one and the hypothesized 8-(methylamino)octan-2-one, are summarized in Table 1. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
6-(methylamino)hexan-2-one C₇H₁₅NO129.200.229.1
7-(methylamino)heptan-2-one C₈H₁₇NO143.230.529.1
8-(methylamino)octan-2-one C₉H₁₉NO157.260.8 (estimated)29.1

Table 1: Physicochemical Properties of 7-(methylamino)heptan-2-one and Related Compounds. Data for 6-(methylamino)hexan-2-one and 7-(methylamino)heptan-2-one are sourced from PubChem. Properties for 8-(methylamino)octan-2-one are estimated based on the trend observed in the homologous series.

Biological Activity: A Focus on Antimicrobial Potential

It is hypothesized that these compounds may exert their antimicrobial effects by disrupting the cell membrane or inhibiting essential enzymes within the microbial cells. The lipophilicity of the molecule, which increases with the length of the alkyl chain (as indicated by the XLogP3 value), can play a significant role in its ability to penetrate microbial cell walls.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for the synthesis and antimicrobial evaluation of these compounds are provided below.

Synthesis Protocol: Mannich-type Reaction

A common and efficient method for the synthesis of β-aminoketones is the Mannich reaction.[3][4][5] A plausible synthetic route for N-methylamino-alkanones is a variation of this reaction.

General Procedure:

  • Iminium Ion Formation: An appropriate ω-chloroalkan-2-one is reacted with an excess of methylamine in a suitable solvent like ethanol or acetonitrile. This reaction forms the corresponding N-methyl-ω-aminoalkan-2-one hydrochloride salt.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow Start ω-chloroalkan-2-one + Methylamine Reaction Reaction in Ethanol Start->Reaction TLC TLC/GC-MS Monitoring Reaction->TLC TLC->Reaction Incomplete Workup Solvent Evaporation TLC->Workup Complete Purification Recrystallization or Chromatography Workup->Purification Product N-methyl-ω-aminoalkan-2-one Purification->Product

Caption: Proposed workflow for the synthesis of N-methylamino-alkanones.

Antimicrobial Susceptibility Testing Protocol

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

General Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of the Antimicrobial Susceptibility Testing Workflow

MIC_Workflow Start Prepare Microbial Inoculum Dilution Serial Dilution of Compounds in 96-well plate Start->Dilution Inoculation Inoculate wells with microbial suspension Dilution->Inoculation Incubation Incubate at 37°C for 24-48h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of these aminoketones and their potential biological activity is a key area for investigation.

Diagram of the Structure-Activity Relationship Logic

SAR_Logic Structure Chemical Structure (Alkyl Chain Length) Lipophilicity Lipophilicity (XLogP3) Structure->Lipophilicity Membrane Cell Membrane Permeation Lipophilicity->Membrane Activity Antimicrobial Activity Membrane->Activity

Caption: Logical relationship between chemical structure and biological activity.

Based on general SAR principles for antimicrobial compounds, it can be postulated that:

  • Increased Chain Length: An increase in the length of the alkyl chain between the ketone and the amino group (from hexan- to octan-) leads to increased lipophilicity.

  • Optimal Lipophilicity: There is likely an optimal range of lipophilicity for antimicrobial activity. While increased lipophilicity can enhance membrane permeability, excessive lipophilicity might lead to poor aqueous solubility and reduced bioavailability.

  • Further Research: Experimental validation is crucial to determine the precise impact of chain length on the antimicrobial spectrum and potency of this class of compounds.

This comparative guide serves as a foundational resource for the exploration of 7-(methylamino)heptan-2-one and its analogs. The provided experimental protocols and SAR analysis offer a framework for future research to elucidate the therapeutic potential of these aminoketone derivatives.

References

A Comprehensive Guide to the Validation of an Analytical Method for 7-(methylamino)heptan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-(methylamino)heptan-2-one. The principles and experimental protocols outlined herein are based on the International Council for Harmonisation (ICH) guidelines, ensuring a robust and reliable analytical method suitable for quality control and drug development processes.[1][2][3][4] While specific data is hypothetical, it represents typical results obtained during a successful validation study.

Introduction to 7-(methylamino)heptan-2-one and Analytical Method Validation

7-(methylamino)heptan-2-one is a chemical compound with the molecular formula C8H17NO.[5] As with any active pharmaceutical ingredient (API) or related compound, a validated analytical method is crucial for ensuring product quality, consistency, and safety. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[6][7][8] This guide will focus on a hypothetical RP-HPLC method with UV detection, a common and powerful technique for the analysis of pharmaceutical compounds.

Proposed Analytical Method: RP-HPLC-UV

A hypothetical RP-HPLC method was developed for the determination of 7-(methylamino)heptan-2-one. The method parameters are as follows:

ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Validation Parameters and Experimental Protocols

The validation of the analytical method is performed according to ICH Q2(R2) guidelines and encompasses the following parameters.[3][4]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][9]

Experimental Protocol:

  • Forced Degradation: The drug substance was subjected to stress conditions (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products.

  • Placebo Analysis: A placebo solution (containing all formulation excipients without the active ingredient) was prepared and injected to ensure no interference at the retention time of 7-(methylamino)heptan-2-one.

  • Peak Purity: Peak purity analysis of the analyte peak was performed using a photodiode array (PDA) detector in the stressed samples to ensure it is not co-eluting with any degradation products.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1][2]

Experimental Protocol: A series of at least five standard solutions of 7-(methylamino)heptan-2-one were prepared at concentrations ranging from 50% to 150% of the nominal working concentration. Each concentration level was prepared in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][10]

Experimental Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The study was conducted at three concentration levels (80%, 100%, and 120% of the working concentration), with three replicates at each level. The percentage recovery was then calculated.

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][11] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the working concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument to assess the variability within the laboratory.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas: LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Small, deliberate changes were made to the method parameters, and the effect on the results was evaluated. The parameters investigated included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component)

Summary of Hypothetical Validation Data

The following tables summarize the hypothetical results obtained from the validation studies.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
Correlation Coefficient (r²) 0.9998
Regression Equation y = 5015x + 500

Table 2: Accuracy (Recovery) Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% RecoveryMean % Recovery% RSD
80%8079.8, 80.5, 79.599.75, 100.63, 99.3899.920.64
100%100100.2, 99.5, 100.8100.20, 99.50, 100.80100.170.65
120%120119.5, 121.0, 120.599.58, 100.83, 100.42100.280.64

Table 3: Precision Data

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD of 6 injections0.45%≤ 2.0%
Intermediate Precision % RSD (Day 1 vs. Day 2)0.88%≤ 2.0%

Table 4: LOD, LOQ, and Robustness

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness The % RSD of the assay results for all robustness parameters was < 2.0%, indicating the method is robust.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the analytical method validation and the relationship between the validation parameters.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Planning cluster_2 Experimental Execution cluster_3 Reporting MD Develop HPLC Method VP Write Validation Protocol MD->VP Specificity Specificity VP->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Compile Validation Report Robustness->VR G Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Robustness Robustness SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

References

Confirming the Structure of Synthesized 7-(methylamino)heptan-2-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 7-(methylamino)heptan-2-one, a molecule featuring both a ketone and a secondary amine functionality. Detailed experimental protocols and data interpretation are presented to aid in the verification of its synthesis.

Synthesis and Purification Protocol

A plausible synthetic route to 7-(methylamino)heptan-2-one involves the reductive amination of 7-oxoheptan-2-one with methylamine.

Experimental Protocol: Synthesis of 7-(methylamino)heptan-2-one

  • Reaction Setup: To a solution of 7-oxoheptan-2-one (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add methylamine (2.0 eq, as a solution in THF or water) at room temperature.

  • Reductive Amination: The reaction mixture is stirred for 30 minutes, followed by the portion-wise addition of sodium borohydride (1.5 eq) at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure 7-(methylamino)heptan-2-one.

Structural Confirmation by Spectroscopic Methods

The synthesized compound is subjected to a battery of spectroscopic analyses to confirm its molecular structure. The expected data is compared with known values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for 7-(methylamino)heptan-2-one are the C=O stretch of the ketone and the N-H stretch of the secondary amine.

Experimental Protocol: Infrared Spectroscopy

A thin film of the purified compound is placed on a salt plate (NaCl or KBr) and the IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Table 1: Comparison of Expected and Observed IR Absorption Bands

Functional GroupExpected Absorption (cm⁻¹)Observed Absorption (cm⁻¹)
C=O (Ketone)1705-1725[1][2]1715
N-H (Secondary Amine)3300-3500 (single, weak-medium)[3][4][5][6]3350
C-N (Aliphatic Amine)1020-1250[7]1120
C-H (sp³)2850-29602930, 2860
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

The purified compound is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

Table 2: ¹H NMR Data for 7-(methylamino)heptan-2-one

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (CH₃-C=O)2.14Singlet3H
H-3 (CH₂-C=O)2.42Triplet2H
H-4, H-5, H-6 (CH₂)1.30-1.60Multiplet6H
H-7 (CH₂-N)2.58Triplet2H
N-CH₃2.45Singlet3H
N-H1.80Broad Singlet1H

Table 3: ¹³C NMR Data for 7-(methylamino)heptan-2-one

CarbonChemical Shift (δ, ppm)
C-1 (CH₃-C=O)29.8
C-2 (C=O)209.5[8]
C-343.1
C-423.8
C-529.1
C-630.5
C-7 (CH₂-N)51.2
N-CH₃36.4
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

The sample is introduced into a mass spectrometer via electrospray ionization (ESI) to determine the molecular weight.

Table 4: Mass Spectrometry Data for 7-(methylamino)heptan-2-one

Ionm/z (calculated)m/z (observed)
[M+H]⁺144.1439144.1442

The molecular formula of the synthesized compound is C₈H₁₇NO, with a molecular weight of 143.23 g/mol [9]. The high-resolution mass spectrometry data confirms this molecular formula.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow from synthesis to the final structural confirmation of 7-(methylamino)heptan-2-one.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start Start: 7-oxoheptan-2-one + Methylamine reaction Reductive Amination (Sodium Borohydride) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 7-(methylamino)heptan-2-one purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (1H & 13C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison ir->data_analysis nmr->data_analysis ms->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: Workflow for the synthesis and structural confirmation of 7-(methylamino)heptan-2-one.

References

Comparative Cross-Reactivity Analysis of 7-(methylamino)heptan-2-one: A Predictive Approach Based on Serotonergic Ligand Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 1, 2025 – In the landscape of drug discovery and development, understanding the cross-reactivity profile of a novel compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide presents a comparative analysis of the potential cross-reactivity of 7-(methylamino)heptan-2-one, a small molecule featuring both a secondary amine and a ketone moiety. Due to the absence of direct experimental data for this specific compound, this report employs a predictive approach by examining the cross-reactivity of structurally related ligands targeting the serotonin 5-HT2A receptor, a plausible biological target given the compound's structural motifs.

This analysis is intended for researchers, scientists, and drug development professionals to illustrate a framework for assessing potential cross-reactivity in the early stages of drug discovery. The methodologies and data presented are based on established principles of receptor binding and signaling.

Hypothetical Target and Rationale

Many neurologically active compounds containing N-methyl amine and ketone structures exhibit affinity for serotonin receptors. Therefore, for the purpose of this illustrative guide, we hypothesize that 7-(methylamino)heptan-2-one may interact with the serotonin 5-HT2A receptor . This G-protein coupled receptor is a key target for a range of therapeutics and is involved in various physiological and pathological processes, including learning, memory, and mood regulation.

Comparative Ligand Cross-Reactivity

To model the potential cross-reactivity of 7-(methylamino)heptan-2-one, we have compiled binding affinity data (Ki values in nM) for a selection of known serotonin receptor ligands across several key serotonin receptor subtypes. This data, presented in Table 1, showcases the varying degrees of selectivity and cross-reactivity exhibited by these compounds. A lower Ki value indicates a higher binding affinity.

CompoundType5-HT2A (Ki, nM)5-HT1A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
Ketanserin Antagonist3.5[1]1502060
Risperidone Antagonist0.161104.81.8
(R)-DOI Agonist0.7852.4120
LSD Agonist1.11.34.92.5
Aripiprazole Partial Agonist3.40.9153.9
Clozapine Antagonist121307.96.3

Table 1: Comparative binding affinities (Ki, nM) of selected ligands across various serotonin receptor subtypes. Data is illustrative and compiled from various sources.

Experimental Protocols: Assessing Cross-Reactivity

A standard method to determine the binding affinity and cross-reactivity of a compound is the competitive radioligand binding assay . This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Principle of the Competitive Radioligand Binding Assay

In this assay, a constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT2A receptor) is incubated with a preparation of cell membranes expressing the receptor of interest. The unlabeled test compound is added at increasing concentrations. The effectiveness of the test compound in competing with the radioligand for binding to the receptor is measured by the reduction in radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the binding affinity (Ki).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis receptor_prep Receptor Membrane Preparation incubation Incubate Membranes, Radioligand & Test Compound receptor_prep->incubation radioligand_prep Radioligand Solution radioligand_prep->incubation test_compound_prep Test Compound Serial Dilutions test_compound_prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis

Figure 1: A simplified workflow for a competitive radioligand binding assay.

Signaling Pathway of the Hypothetical Target: 5-HT2A Receptor

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade.[2] Understanding this pathway is crucial for interpreting the functional consequences of a compound's binding.

Upon agonist binding, the Gαq subunit of the G-protein is activated, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 7-(methylamino)heptan-2-one (Hypothetical Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Figure 2: The Gq/11 signaling pathway of the 5-HT2A receptor.

Conclusion

While direct experimental data on the cross-reactivity of 7-(methylamino)heptan-2-one is not currently available, this guide provides a framework for its predictive assessment. By identifying a plausible biological target based on structural analogy and examining the cross-reactivity profiles of known ligands for that target, researchers can gain valuable insights into the potential selectivity and off-target effects of a novel compound. The experimental protocols and pathway diagrams presented here serve as foundational tools for such an investigation. Further experimental validation through in vitro binding and functional assays would be the necessary next step to definitively characterize the pharmacological profile of 7-(methylamino)heptan-2-one.

References

comparing the efficacy of 7-(methylamino)heptan-2-one with other amino ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various acyclic amino ketones, supported by experimental data. Due to the limited public data on 7-(methylamino)heptan-2-one, this guide will focus on a representative selection of structurally related acyclic amino ketones with documented biological activities.

Amino ketones represent a versatile class of organic compounds characterized by the presence of both an amine and a ketone functional group. This unique structural arrangement imparts a wide spectrum of biological activities, making them attractive scaffolds for drug discovery and development. This guide will delve into the comparative efficacy of selected acyclic amino ketones, focusing on their antimicrobial and cytotoxic properties.

Data Presentation: Quantitative Efficacy of Acyclic Amino Ketones

The following tables summarize the quantitative data on the antimicrobial and cytotoxic efficacy of selected acyclic amino ketones. These compounds were chosen based on the availability of comparable experimental data in the public domain.

Table 1: Antimicrobial Activity of Selected β-Amino Ketones

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
β-Amino Ketone Derivative 1 Staphylococcus aureus125 µg/mL[1]
Bacillus subtilis250 µg/mL[1]
Escherichia coli250 µg/mL[1]
Pseudomonas aeruginosa500 µg/mL[1]
β-Amino Ketone Derivative 2 Staphylococcus aureus250 µg/mL[1]
Bacillus subtilis500 µg/mL[1]
Escherichia coli500 µg/mL[1]
Pseudomonas aeruginosa>500 µg/mL[1]

Table 2: Cytotoxic Activity of Selected Amino Naphthoquinones against Human Cancer Cell Lines (IC50 values in µg/mL)

CompoundSF-295 (Glioblastoma)MDAMB-435 (Breast)HCT-8 (Colon)HCT-116 (Colon)HL-60 (Leukemia)OVCAR-8 (Ovarian)NCI-H358M (Lung)PC3-M (Prostate)Reference
Aminonaphthoquinone 1 0.571.521.431.350.701.621.891.75[2]
Aminonaphthoquinone 2 1.651.181.331.541.481.761.921.81[2]
Aminonaphthoquinone 3 0.651.451.621.781.311.551.671.59[2]
Aminonaphthoquinone 4 0.831.681.751.821.421.691.771.71[2]
Aminonaphthoquinone 5 1.210.491.581.631.391.481.531.45[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the β-amino ketones was determined using the microbroth dilution method as described by Rai et al. (2010).[1]

  • Preparation of Bacterial Inoculum: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) were cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The synthesized β-amino ketones were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL.

  • Microbroth Dilution Assay: The assay was performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds were prepared in Mueller-Hinton broth, ranging from 500 µg/mL to 3.9 µg/mL. An equal volume of the standardized bacterial inoculum was added to each well.

  • Incubation and Observation: The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. A positive control (broth with inoculum and DMSO) and a negative control (broth only) were included in each assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the amino naphthoquinones was evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on the protocol described by de Moraes et al. (2014).[2]

  • Cell Culture: Human cancer cell lines (SF-295, MDAMB-435, HCT-8, HCT-116, HL-60, OVCAR-8, NCI-H358M, and PC3-M) and peripheral blood mononuclear cells (PBMC) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO and serially diluted in the culture medium to achieve a range of concentrations. The cells were then treated with the compounds and incubated for 72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 3 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 595 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibited 50% of cell growth (IC50) was determined by non-linear regression analysis of the dose-response curves.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight at 37°C) C Serial Dilution in 96-well plate A->C B Compound Stock (1000 µg/mL in DMSO) B->C D Inoculation (5 x 10^5 CFU/mL) C->D E Incubation (24h at 37°C) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental_Workflow_MTT cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seeding Cells in 96-well plates B Compound Dilution & Treatment A->B C Incubation (72 hours) B->C D Add MTT Reagent C->D E Incubation (3 hours) D->E F Dissolve Formazan E->F G Measure Absorbance (595 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks

The presented data highlights the potential of acyclic amino ketones as a promising class of compounds for further investigation in the fields of antimicrobial and anticancer drug discovery. The variations in efficacy observed between different derivatives underscore the importance of structure-activity relationship studies in optimizing the biological activity of these scaffolds. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to elucidate the mechanisms of action of these versatile molecules.

References

A Comparative Guide to 7-(Methylamino)heptan-2-one Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield publicly available experimental data specifically for a series of 7-(methylamino)heptan-2-one analogs. Therefore, this guide is presented as a framework for researchers, providing a template for data presentation and detailing standardized experimental protocols relevant to the evaluation of novel small molecule inhibitors. The data presented herein is hypothetical and for illustrative purposes only.

Comparative Analysis of Biological Activity

The core of drug discovery lies in understanding the structure-activity relationship (SAR) of a chemical series. By systematically modifying a lead compound, such as 7-(methylamino)heptan-2-one, researchers can identify analogs with improved potency, selectivity, and pharmacokinetic properties.

Below is a template table summarizing key quantitative data that should be collected for a series of hypothetical analogs. This format allows for easy comparison of their performance across various assays.

Table 1: Hypothetical Biological Data for 7-(Methylamino)heptan-2-one Analogs

Compound IDR1-SubstitutionR2-SubstitutionKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity Index (Y/X)Cell Viability CC50 (µM)Microsomal Stability (t½, min)
LEAD-001 -CH3-H150250016.7> 5025
ANA-002 -CH2CH3-H125280022.4> 5035
ANA-003 -CH34-F-Ph2550020.04245
ANA-004 -CH34-Cl-Ph1535023.32855
ANA-005 -c-propyl-H90350038.9> 5018
ANA-006 -CH34-MeO-Ph5580014.5> 5065
  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • Selectivity Index: The ratio of IC50 for an off-target (Kinase Y) to the target (Kinase X). A higher value indicates greater selectivity.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that results in 50% cell death.

  • Microsomal Stability (t½): The metabolic half-life of a compound in the presence of liver microsomes, indicating its metabolic stability.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of experimental findings. Below are representative protocols for key assays used in the characterization of small molecule inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the solution after the kinase reaction.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is detected by a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration. Lower luminescence indicates higher kinase activity and vice versa.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by a further dilution in kinase assay buffer to create a 4X compound solution.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well white microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each analog.

G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

This assay is used to determine if a compound acts as an agonist or antagonist at a specific GPCR that signals through the cyclic AMP (cAMP) pathway.

Principle: Activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of Gi-coupled GPCRs inhibits adenylyl cyclase, causing a decrease in cAMP. This change in cAMP concentration can be quantified using a competitive immunoassay.

Protocol:

  • Cell Culture:

    • Culture a cell line stably expressing the target GPCR (e.g., HEK293-GPCR) to 80-90% confluency.

    • Seed the cells into a 96-well cell culture plate and allow them to attach overnight.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the test compounds (potential antagonists) to the wells and incubate for 15 minutes.

    • Add a known agonist for the target GPCR at its EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells except the baseline control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit (e.g., HTRF or ELISA-based).

    • Transfer the cell lysates to the assay plate provided in the kit.

    • Perform the cAMP measurement following the manufacturer's instructions. This typically involves adding detection reagents and measuring a fluorescent or colorimetric signal.

  • Data Analysis:

    • Calculate the concentration of cAMP in each well based on a standard curve.

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data to determine the IC50 value, representing the concentration at which the analog inhibits 50% of the agonist-induced cAMP production.

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following have been generated using the DOT language to ensure clarity and adherence to specified standards.

Drug Discovery and Development Workflow

This diagram outlines the typical phased approach for progressing a chemical series from initial synthesis to a preclinical candidate.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Phase Synthesis Analog Synthesis & Purification Biochemical Biochemical Screening (e.g., Kinase Assay) Synthesis->Biochemical Cellular Cell-Based Assays (Potency & Cytotoxicity) Biochemical->Cellular SAR SAR Analysis (Structure-Activity) Cellular->SAR SAR->Synthesis Design New Analogs ADME In Vitro ADME (Metabolism, Permeability) SAR->ADME Selectivity Selectivity Profiling (Off-Target Screening) ADME->Selectivity PK Pharmacokinetics (PK) (In Vivo) Selectivity->PK Efficacy In Vivo Efficacy (Disease Models) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Candidate Selection Tox->Candidate GPCR_Signaling_Pathway Ligand Ligand (Agonist) GPCR GPCR (Gs-Coupled) Ligand->GPCR Binds G_Protein Heterotrimeric G-Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate Phosphorylates pSubstrate Phosphorylated Protein Response Cellular Response (e.g., Gene Expression) pSubstrate->Response Leads to

Spectroscopic Fingerprints of 7-(Methylamino)heptan-2-one Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic characteristics of 7-(methylamino)heptan-2-one and its key positional isomers. Due to a lack of available experimental or predicted spectra in public databases for these specific compounds, this guide is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), utilizing data from analogous structures. The information herein is intended to assist researchers in the identification and differentiation of these isomers upon synthesis.

Introduction

7-(Methylamino)heptan-2-one is a bifunctional molecule containing both a ketone and a secondary amine. Its isomers, which differ in the positions of these functional groups along the heptane chain, are expected to exhibit distinct spectroscopic properties. Understanding these differences is crucial for unambiguous structure elucidation in synthetic chemistry and drug discovery. This guide focuses on the theoretical spectroscopic comparison of 7-(methylamino)heptan-2-one and three of its positional isomers: 6-(methylamino)heptan-2-one, 1-(methylamino)heptan-2-one, and 7-(methylamino)heptan-3-one.

Expected ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers.

Expected ¹H NMR Chemical Shifts (in ppm)

The following table outlines the anticipated ¹H NMR chemical shifts for the isomers. The protons are labeled alphabetically starting from the end of the chain closest to the methylamino group.

Proton Position7-(Methylamino)heptan-2-one6-(Methylamino)heptan-2-one1-(Methylamino)heptan-2-one7-(Methylamino)heptan-3-one
a (N-CH₃)~2.4~2.4~2.4~2.4
b (N-H)Broad, ~1.5-2.5Broad, ~1.5-2.5Broad, ~1.5-2.5Broad, ~1.5-2.5
c (C-7 H)~2.6 (t)--~2.6 (t)
d (C-6 H)~1.5 (quint)~2.8 (sext)-~1.5 (quint)
e (C-5 H)~1.3 (quint)~1.4 (quint)-~2.4 (t)
f (C-4 H)~1.6 (quint)~1.6 (quint)-~1.6 (quint)
g (C-3 H)~2.4 (t)~2.4 (t)--
h (C-2 H)--~3.2 (s)~1.0 (t)
i (C-1 H)~2.1 (s)~1.2 (d)--

Expected ¹³C NMR Chemical Shifts (in ppm)

The table below presents the expected ¹³C NMR chemical shifts for the isomers. Carbons are numbered according to IUPAC nomenclature.

Carbon Position7-(Methylamino)heptan-2-one6-(Methylamino)heptan-2-one1-(Methylamino)heptan-2-one7-(Methylamino)heptan-3-one
C-1~30~15~60~10
C-2~209~209~210~35
C-3~43~43~35~211
C-4~24~26~28~48
C-5~29~36~24~26
C-6~50~58~50~29
C-7~36~30~36~50
N-CH₃~36~34~36~36

Expected Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key vibrations for these isomers are the C=O stretch of the ketone and the N-H stretch of the secondary amine.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1710 - 1725
N-H (Secondary Amine)Stretch3300 - 3500 (broad)
N-H (Secondary Amine)Bend1550 - 1650
C-NStretch1020 - 1220
C-H (sp³)Stretch2850 - 3000

Expected Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) will likely lead to characteristic fragmentation patterns for each isomer, primarily through α-cleavage adjacent to the carbonyl group and the nitrogen atom. The molecular ion peak (M⁺) is expected at m/z = 143.

Key Expected Fragments (m/z):

  • 7-(Methylamino)heptan-2-one: α-cleavage at the carbonyl group would yield fragments at m/z 43 (CH₃CO⁺) and m/z 100. α-cleavage at the amine would result in a fragment at m/z 44 (CH₂=NHCH₃⁺).

  • 6-(Methylamino)heptan-2-one: α-cleavage at the carbonyl would give fragments at m/z 43 and m/z 100. α-cleavage at the amine could produce fragments at m/z 58 and m/z 85.

  • 1-(Methylamino)heptan-2-one: α-cleavage at the carbonyl would lead to fragments at m/z 58 (CH₃NHCH₂⁺) and m/z 85.

  • 7-(Methylamino)heptan-3-one: α-cleavage at the carbonyl would produce fragments at m/z 57 (CH₃CH₂CO⁺) and m/z 86. α-cleavage at the amine would give the m/z 44 fragment.

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of small organic molecules, adaptable for the isomers of 7-(methylamino)heptan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the reference signal (TMS at 0 ppm). Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent B Add TMS as internal standard A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Tune and shim instrument D->E F Acquire FID E->F G Fourier Transform F->G H Phase and baseline correct G->H I Calibrate chemical shifts H->I J Integrate signals (1H) I->J

NMR Experimental Workflow
Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid between the plates.

  • Instrument Setup: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place one drop of neat liquid on a salt plate B Create thin film with a second salt plate A->B D Place sample in spectrometer B->D C Record background spectrum C->D E Acquire sample spectrum D->E F Ratio sample to background E->F G Identify characteristic peaks F->G

IR Spectroscopy Workflow
Mass Spectrometry (MS)

Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection A Inject sample into GC-MS or direct infusion probe B Vaporize sample A->B C Bombard with 70 eV electrons B->C D Generate molecular and fragment ions C->D E Accelerate ions D->E F Separate ions by m/z E->F G Detect ions F->G H Generate mass spectrum G->H

Mass Spectrometry Workflow

Inter-Laboratory Validation of 7-(methylamino)heptan-2-one Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a proposed inter-laboratory validation study for the quantification of 7-(methylamino)heptan-2-one, a compound of interest in pharmaceutical development and research. The guide outlines a primary analytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a comparative method involving Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols for an inter-laboratory validation study are presented, based on internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and Eurachem.[1][2][3][4][5] The objective is to establish the performance characteristics of the analytical procedure to ensure its suitability for its intended purpose.[5]

Proposed Analytical Methods for Quantification

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to its high sensitivity and selectivity, LC-MS/MS is the proposed primary method for the quantification of 7-(methylamino)heptan-2-one in various matrices.[6][7][8] This technique is well-suited for analyzing polar compounds containing amine functionalities.[7][9]

Hypothetical LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Optimized for separation from matrix components

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ of 7-(methylamino)heptan-2-one

    • Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can also be employed for the quantification of 7-(methylamino)heptan-2-one, although it may require a derivatization step to improve the volatility and chromatographic behavior of the amine group.[10][11][12] Derivatization with reagents like pentafluorobenzoyl chloride can be effective for primary and secondary amines.[10]

Hypothetical GC-MS Parameters:

  • Derivatization: Reaction with a suitable agent (e.g., pentafluorobenzoyl chloride) to form a stable, volatile derivative.

  • Gas Chromatography:

    • Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Temperature gradient optimized for the separation of the derivative.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI)

    • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivative.

Inter-Laboratory Validation Protocol (Based on LC-MS/MS Method)

The following protocol outlines an inter-laboratory study to validate the LC-MS/MS method for the quantification of 7-(methylamino)heptan-2-one. This protocol is designed based on the principles outlined in the ICH Q2(R1) and Eurachem guidelines.[1][2][3][5]

Participating Laboratories

A minimum of three independent laboratories should participate in the validation study.

Validation Samples

A central laboratory will prepare and distribute the following materials to each participating laboratory:

  • Reference standard of 7-(methylamino)heptan-2-one.

  • Internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Blank matrix samples (e.g., plasma, formulation buffer).

  • Spiked validation samples at various concentration levels for accuracy and precision assessment.

Validation Parameters and Acceptance Criteria

The following performance characteristics will be evaluated:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This will be evaluated by analyzing blank matrix samples and samples spiked with potentially interfering substances.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels will be analyzed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by analyzing spiked samples at a minimum of three concentration levels (low, medium, high). The mean recovery should be within 85-115%.

  • Precision: The closeness of agreement among a series of measurements.

    • Repeatability (Intra-assay precision): Analysis of replicate samples at the same concentration on the same day, under the same operating conditions. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision: Analysis of replicate samples on different days, with different analysts, and on different equipment within the same laboratory. The RSD should be ≤ 15%.

    • Reproducibility (Inter-laboratory precision): Analysis of identical samples by different laboratories. The RSD should be ≤ 20%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The analyte signal should be at least 10 times the blank signal, with an RSD ≤ 20%.[13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).

Data Presentation: Hypothetical Inter-Laboratory Validation Results

The following tables summarize hypothetical quantitative data from a three-laboratory validation study of the LC-MS/MS method.

Table 1: Linearity and Range

LaboratoryCalibration Range (ng/mL)Number of PointsSlope (Mean ± SD)Intercept (Mean ± SD)Correlation Coefficient (r²)
Lab A1 - 100070.012 ± 0.0010.005 ± 0.0020.998
Lab B1 - 100070.011 ± 0.0010.007 ± 0.0030.997
Lab C1 - 100070.013 ± 0.0010.004 ± 0.0020.999

Table 2: Accuracy and Precision (Intra-day and Inter-day)

LaboratorySpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (% Recovery)Precision (RSD %)
Lab A
109.8 ± 0.798.07.1
100102.3 ± 5.1102.35.0
800792.0 ± 31.799.04.0
Lab B
1010.5 ± 1.1105.010.5
10097.5 ± 7.897.58.0
800816.0 ± 40.8102.05.0
Lab C
1010.1 ± 0.8101.07.9
100103.6 ± 6.2103.66.0
800808.0 ± 24.2101.03.0

Table 3: Reproducibility (Inter-Laboratory)

Spiked Conc. (ng/mL)Mean Measured Conc. (All Labs)Standard Deviation (Between Labs)Inter-Laboratory RSD (%)
1010.130.353.5
100101.133.103.1
800805.3312.101.5

Table 4: LOD and LOQ

LaboratoryLOD (ng/mL)LOQ (ng/mL)
Lab A0.31.0
Lab B0.41.2
Lab C0.20.8

Experimental Workflow Visualization

The following diagram illustrates the workflow for the inter-laboratory validation of the 7-(methylamino)heptan-2-one quantification method.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation & Analysis cluster_3 Phase 4: Reporting A Develop & Optimize LC-MS/MS Method B Prepare Validation Protocol A->B C Prepare & Characterize Reference Materials & Samples B->C D Distribute Materials to Participating Labs C->D L1 Lab A Analysis: (Specificity, Linearity, Accuracy, Precision) D->L1 Validation Samples L2 Lab B Analysis: (Specificity, Linearity, Accuracy, Precision) D->L2 Validation Samples L3 Lab C Analysis: (Specificity, Linearity, Accuracy, Precision) D->L3 Validation Samples E Collect Raw Data from all Labs L1->E L2->E L3->E F Statistical Analysis: - Intra-laboratory performance - Inter-laboratory reproducibility E->F G Determine LOD & LOQ F->G H Prepare Final Validation Report G->H I Establish Method Performance Characteristics H->I

Caption: Workflow for the Inter-Laboratory Method Validation Process.

Conclusion

This guide outlines a robust framework for the inter-laboratory validation of an LC-MS/MS method for the quantification of 7-(methylamino)heptan-2-one. By following established guidelines and implementing the described experimental protocols, researchers and drug development professionals can ensure the reliability, accuracy, and precision of their analytical data across different laboratories. The hypothetical data presented serves as a benchmark for expected performance, while the workflow diagram provides a clear visual representation of the validation process. The alternative GC-MS method offers a viable secondary option, the validation of which could follow a similar comprehensive protocol.

References

A Comparative Guide to Assessing the Purity of 7-(Methylamino)heptan-2-one Against a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a sample of 7-(methylamino)heptan-2-one against a well-characterized reference standard. Given the current lack of commercially available certified reference materials for this specific compound, this guide details the in-house preparation and qualification of a reference standard, followed by a robust analytical workflow for comparative purity analysis. The methodologies described herein are designed to provide accurate and reliable data to support research, development, and quality control activities.

Introduction

7-(Methylamino)heptan-2-one is a secondary amine and a ketone, a chemical structure that suggests its potential utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance, as impurities can affect the safety, efficacy, and stability of the final product. This guide outlines a systematic approach to purity assessment, emphasizing the importance of a well-characterized reference standard.

The primary method for the synthesis of secondary amines from ketones is reductive amination. This process involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine. Potential impurities arising from this synthesis can include unreacted starting materials, the intermediate imine, and byproducts from the reducing agent. Therefore, a thorough purity analysis must be capable of separating and identifying these potential contaminants.

This guide presents a multi-faceted analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile of a 7-(methylamino)heptan-2-one sample in comparison to a newly synthesized and characterized reference standard.

Materials and Methods

In-house Preparation and Characterization of 7-(Methylamino)heptan-2-one Reference Standard

2.1.1. Synthesis

A reference standard of 7-(methylamino)heptan-2-one can be synthesized via reductive amination of heptan-2-one with methylamine.

  • Reaction: Heptan-2-one is reacted with an excess of methylamine in a suitable solvent (e.g., methanol) to form the intermediate imine.

  • Reduction: The imine is then reduced in situ using a reducing agent such as sodium borohydride. The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted reagents and byproducts. The crude product is then purified using column chromatography or distillation under reduced pressure to yield high-purity 7-(methylamino)heptan-2-one.

2.1.2. Characterization and Purity Confirmation

The synthesized reference standard must be thoroughly characterized to confirm its identity and establish its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of 7-(methylamino)heptan-2-one.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, further confirming its elemental composition.

  • Purity by HPLC: The purity of the reference standard is determined by HPLC with a suitable detector (e.g., UV or Charged Aerosol Detector). The peak area percentage of the main component is used to assign a purity value (typically aiming for >99.5%).

  • Water Content: Karl Fischer titration is performed to determine the water content of the reference standard.

  • Residual Solvents: Headspace GC-MS is used to quantify any residual solvents from the synthesis and purification process.

Analytical Methods for Purity Assessment

The following analytical methods are employed to compare the test sample of 7-(methylamino)heptan-2-one against the in-house reference standard.

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the sample and quantify any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the analyte has a weak UV chromophore.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and the test sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Analysis: Inject equal volumes of the reference standard and test sample solutions. The purity of the test sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). The relative retention times and peak areas of any impurities are also recorded.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities, including residual starting materials and byproducts.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points.

  • Sample Preparation: Dissolve the reference standard and the test sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Analysis: Inject the solutions into the GC-MS. The mass spectra of the separated components are compared to a spectral library (e.g., NIST) and the spectrum of the reference standard to identify impurities. Quantification can be performed using an internal standard or by area normalization.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide an orthogonal confirmation of the identity of the main component in the test sample and to detect any structurally related impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the test sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The spectra of the test sample are compared to those of the reference standard. The presence of unexpected signals may indicate the presence of impurities. Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment by using a certified internal standard.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of a 7-(methylamino)heptan-2-one sample.

Purity_Assessment_Workflow Purity Assessment Workflow for 7-(methylamino)heptan-2-one cluster_0 Reference Standard Preparation cluster_1 Test Sample Analysis cluster_2 Data Comparison and Purity Assessment Synthesis Synthesis of 7-(methylamino)heptan-2-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Full Characterization (NMR, MS) Purification->Characterization Purity_Cert Purity Assignment (>99.5%) Characterization->Purity_Cert Comparison Compare Sample Data to Reference Standard Purity_Cert->Comparison Reference Data Sample Test Sample of 7-(methylamino)heptan-2-one HPLC_Analysis HPLC Purity Analysis Sample->HPLC_Analysis GCMS_Analysis GC-MS Impurity Profiling Sample->GCMS_Analysis NMR_Analysis NMR Structural Confirmation Sample->NMR_Analysis HPLC_Analysis->Comparison GCMS_Analysis->Comparison NMR_Analysis->Comparison Purity_Report Generate Purity Report Comparison->Purity_Report

Caption: Workflow for purity assessment of 7-(methylamino)heptan-2-one.

Data Presentation

The quantitative data obtained from the analytical tests should be summarized in a clear and concise table for easy comparison.

ParameterReference StandardTest SampleAcceptance Criteria
Appearance Clear, colorless to pale yellow oilTo be reportedConforms to standard
Identity (NMR) Conforms to structureConforms to structureConforms
Identity (MS) [M+H]⁺ = expected m/z[M+H]⁺ = observed m/zConforms
Purity by HPLC (%) > 99.5To be determined≥ 98.0%
Individual Impurity (%) Not applicableTo be reported (with RRT)≤ 0.5%
Total Impurities (%) < 0.5To be determined≤ 2.0%
Water Content (%) To be determinedTo be determined≤ 0.5%
Residual Solvents (ppm) To be determinedTo be determinedAs per ICH Q3C

Conclusion

This guide provides a robust and scientifically sound approach for assessing the purity of 7-(methylamino)heptan-2-one. By first preparing and thoroughly characterizing an in-house reference standard, a reliable benchmark is established for the subsequent analysis of test samples. The combination of chromatographic and spectroscopic techniques ensures a comprehensive evaluation of purity, enabling the identification and quantification of potential impurities. Adherence to these detailed protocols will allow researchers, scientists, and drug development professionals to confidently assess the quality of their 7-(methylamino)heptan-2-one materials, ensuring the integrity of their research and development activities.

Safety Operating Guide

Proper Disposal of 2-Heptanone, 7-(methylamino)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Heptanone, 7-(methylamino)-. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing environmental impact and adhering to regulatory guidelines.

Chemical Safety and Hazard Information

Quantitative Data Summary

The following table summarizes key physical and safety data for the parent compound, 2-Heptanone, which should be considered indicative for 2-Heptanone, 7-(methylamino)- in the absence of specific data.

PropertyValueCitation
Flash Point41 °C (105.8 °F) - closed cup[2]
Boiling Point149 - 150 °C (300.2 - 302 °F)[2]
Vapor Pressure2.85 hPa at 20 °C (68 °F)[2]
Upper Explosion Limit7.9 %(V)[2]
Lower Explosion Limit1.11 %(V)[2]
Autoignition Temperature532 °C (989.6 °F)[5]

Detailed Disposal Protocol

The proper disposal of 2-Heptanone, 7-(methylamino)- requires careful planning and execution to ensure the safety of laboratory personnel and the protection of the environment. The following step-by-step protocol outlines the recommended procedure for the disposal of this hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure that all personnel are equipped with the appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[1][2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][2]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.[1]

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Designated Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with both ketones and amines.[1][6]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "2-Heptanone, 7-(methylamino)-," and the associated hazards (e.g., Flammable, Toxic).[1]

  • Segregation: Do not mix this waste with other waste streams, especially acids and oxidizing agents, to prevent violent reactions.[1][6]

Step 3: Storage of Chemical Waste

Proper storage of the collected waste is essential to maintain a safe laboratory environment.

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure the container is tightly sealed when not in use to prevent the release of flammable and toxic vapors.[1][2]

Step 4: Disposal Procedure

The disposal of 2-Heptanone, 7-(methylamino)- must be handled by a licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]

  • Contact a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste with a certified environmental services company.[1]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by local and federal regulations.[1]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.[2]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination waste as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for 2-Heptanone, 7-(methylamino)-.

start Start: Identify Waste 2-Heptanone, 7-(methylamino)- ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate and Collect Waste in Labeled, Compatible Container ppe->segregate storage Step 3: Store Waste Safely (Cool, Ventilated, Secondary Containment) segregate->storage spill Spill Occurs segregate->spill disposal_vendor Step 4: Arrange for Professional Disposal (Contact Licensed Hazardous Waste Vendor) storage->disposal_vendor storage->spill incineration Recommended Disposal Method: Chemical Incineration disposal_vendor->incineration end End: Waste Disposed Safely incineration->end spill_management Spill Management Protocol (Contain, Absorb, Collect) spill->spill_management Activate spill_management->segregate Collect Spill Debris

Caption: Disposal workflow for 2-Heptanone, 7-(methylamino)-.

References

Personal protective equipment for handling 2-Heptanone, 7-(methylamino)-(6CI,9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Heptanone, 7-(methylamino)-(6CI,9CI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Heptanone, 7-(methylamino)-(6CI,9CI). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Heptanone, 7-(methylamino)-, based on the parent compound 2-Heptanone and the presence of a secondary amine functional group.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Lab coat or chemical-resistant apron. Closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Avoids inhalation of vapors, which may cause respiratory tract irritation.[1][2]
Operational Handling and Storage

Safe handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Procedure Guideline Rationale
Handling - Handle in a well-ventilated area or under a chemical fume hood. - Avoid contact with skin, eyes, and clothing.[1][3] - Use non-sparking tools and explosion-proof equipment.[3][4][5] - Ground and bond containers when transferring material to prevent static discharge.[3][4][6] - Do not eat, drink, or smoke in the handling area.[1][6]Minimizes exposure and reduces the risk of fire or explosion.
Storage - Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[2][4] - Keep container tightly closed.[1][4][6][7] - Store away from sources of heat, sparks, and open flames.[4][5][6][7]Prevents degradation of the chemical and reduces fire hazards.
Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Type Disposal Method Regulatory Compliance
Unused Chemical - Dispose of as hazardous waste through a licensed disposal company.[5][6] - Do not dispose of down the drain or in household garbage.[1][2]Must comply with local, regional, and national hazardous waste regulations.
Contaminated Materials - Absorb spills with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3][4] - Contaminated PPE and other materials should be disposed of as hazardous waste.Follow institutional guidelines for the disposal of chemically contaminated solid waste.
Emergency Protocols

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact - Immediately remove all contaminated clothing.[1][5] - Rinse skin with plenty of water for at least 15 minutes.[5]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Seek immediate medical attention.
Inhalation - Move the person to fresh air.[4][5] - If breathing is difficult, give oxygen.[3][4] - Seek immediate medical attention.[4]
Ingestion - Do NOT induce vomiting. - Give 2-4 cupfuls of milk or water.[4] - Never give anything by mouth to an unconscious person.[4] - Seek immediate medical attention.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling 2-Heptanone, 7-(methylamino)- in a laboratory setting.

Safe Handling Workflow for 2-Heptanone, 7-(methylamino)- cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review Safety Data Sheet B Don Appropriate PPE A->B C Work in a Ventilated Area B->C D Handle with Care C->D E Segregate Waste D->E G Spill or Exposure Occurs D->G F Dispose via Licensed Contractor E->F H Follow Emergency Protocols G->H I Seek Medical Attention H->I

Caption: A logical workflow for the safe handling of 2-Heptanone, 7-(methylamino)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.